Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H46N6O12 |
|---|---|
Molekulargewicht |
802.8 g/mol |
IUPAC-Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |
InChI-Schlüssel |
AZOIYVUEQXFWAV-KUSJRIKGSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Intricacies of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Deep Dive into its Mechanism of Action
For Immediate Release
In the landscape of targeted cancer therapeutics, the design of antibody-drug conjugates (ADCs) hinges on the precise and controlled release of cytotoxic payloads within the tumor microenvironment. Central to this is the linker technology, and the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker stands as a sophisticated example of a system engineered for enzymatic activation and subsequent drug liberation. This technical guide provides a comprehensive analysis of its mechanism of action, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Core Mechanism: A Two-Step Activation Cascade
The this compound linker operates through a meticulously designed two-step mechanism. The initial and critical step involves the enzymatic cleavage of the peptide sequence, followed by a rapid, self-immolative decomposition of the spacer unit to release the conjugated drug.
Enzymatic Scission of the Peptide Trigger
The D-Ala-Phe-Lys peptide sequence serves as the lynchpin of the linker's targeted release strategy. This specific tripeptide is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often found in high concentrations within the tumor microenvironment and inside cancer cells.[1][2] The presence of the D-alanine residue is a strategic modification intended to enhance the linker's stability in systemic circulation by reducing its susceptibility to degradation by other proteases, while still permitting cleavage by the target lysosomal enzymes.
Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the amide bond between the phenylalanine and lysine (B10760008) residues by Cathepsin B or other similar proteases.[2]
Self-Immolative Release via 1,6-Elimination
Following the enzymatic cleavage of the peptide, the p-aminobenzyl alcohol (PAB) spacer is unmasked. This triggers a spontaneous and irreversible 1,6-elimination reaction. The free amine group of the p-aminobenzyl moiety initiates an electronic cascade that results in the fragmentation of the spacer. This self-immolation process is crucial as it ensures the efficient and traceless release of the active drug in its unmodified and potent form. The p-nitrophenyl (PNP) group is a good leaving group that facilitates the initial conjugation of the linker to the drug molecule during the synthesis of the ADC.
The Role of the Aloc Protecting Groups
The allyloxycarbonyl (Aloc) groups present on the D-alanine and lysine residues are temporary protecting groups used during the chemical synthesis of the linker and its conjugation to the drug and antibody.[3] These groups are orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed under mild conditions using a palladium(0) catalyst.[3][4] For the final ADC to be biologically active, these Aloc groups must be removed to expose the free amines of the peptide, which are essential for recognition and cleavage by the target proteases.
Quantitative Analysis of Linker Performance
| Linker Peptide | Target Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | 1.8 | 150 | 12,000 | Fictional Data for Illustration |
| Phe-Lys | Cathepsin B | 1.2 | 200 | 6,000 | Fictional Data for Illustration |
| Val-Ala | Cathepsin B | 0.9 | 250 | 3,600 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the type of quantitative information sought in linker design and evaluation. Actual values can vary significantly based on experimental conditions.
Experimental Protocols
In Vitro Enzymatic Cleavage Assay
This protocol outlines a general method to assess the enzymatic cleavage of the peptide linker.
Materials:
-
ADC with this compound linker (with Aloc groups removed)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction by adding it to the quenching solution.
-
Analyze the samples by reverse-phase HPLC to monitor the decrease in the intact ADC peak and the increase in the cleaved drug-linker intermediate peak.
-
Calculate the percentage of cleavage over time.
In Vitro Cytotoxicity Assay
This protocol is designed to evaluate the cell-killing activity of the ADC.[5]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (as a control)
-
Complete cell culture medium
-
ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include an untreated control.
-
Incubate the plates for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value for each cell line.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
References
An In-depth Technical Guide to Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a critical component in the field of antibody-drug conjugates (ADCs). This document details the synthesis and cleavage of this linker, providing insights into its role in the targeted delivery of cytotoxic agents.
Core Chemical Identity and Properties
This compound is a cleavable linker used in the synthesis of ADCs. Its structure is designed to be stable in circulation but susceptible to cleavage by specific enzymes within the target cell, ensuring the controlled release of a conjugated payload.
The chemical structure of this compound is characterized by a peptide sequence (D-Ala-Phe-Lys) flanked by two allyloxycarbonyl (Aloc) protecting groups, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) activating group.
| Property | Value | Reference |
| CAS Number | 253863-34-2 | [1] |
| Molecular Formula | C40H46N6O12 | [1] |
| Molecular Weight | 802.83 g/mol | [1] |
| Appearance | Solid | |
| Purity | >96% | |
| Predicted pKa | 11.61 ± 0.46 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 12 | |
| Rotatable Bond Count | 25 | |
| Topological Polar Surface Area | 251 Ų |
Mechanism of Action in Antibody-Drug Conjugates
This compound serves as a protease-cleavable linker in the intricate process of ADC-mediated drug delivery. The Phe-Lys dipeptide within the linker is a substrate for lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.
The general mechanism of an ADC utilizing a Phe-Lys based cleavable linker is as follows:
-
Circulation: The ADC circulates systemically, with the linker remaining stable, preventing premature release of the cytotoxic payload.
-
Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between phenylalanine (Phe) and lysine (B10760008) (Lys) in the linker.
-
Self-Immolation and Payload Release: Cleavage of the peptide bond initiates a self-immolative cascade of the PAB spacer. This electronic cascade results in the release of the active cytotoxic drug inside the target cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Lys(Aloc)-OH
-
Fmoc-Phe-OH
-
Aloc-D-Ala-OH
-
p-Aminobenzyl alcohol (PABA)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Phenylsilane (PhSiH3) or other suitable scavenger
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. React the resin with p-aminobenzyl alcohol and DIPEA in DCM to attach the PAB spacer to the resin.
-
First Amino Acid Coupling (Fmoc-Lys(Aloc)-OH):
-
Swell the PAB-functionalized resin in DMF.
-
Activate Fmoc-Lys(Aloc)-OH with DIC/HOBt or a similar coupling reagent in DMF.
-
Add the activated amino acid solution to the resin and agitate until coupling is complete (monitor with a Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the lysine residue. Wash the resin extensively with DMF and DCM.
-
Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat the coupling and deprotection steps as in 2 and 3 using Fmoc-Phe-OH.
-
Third Amino Acid Coupling (Aloc-D-Ala-OH): Couple Aloc-D-Ala-OH to the deprotected phenylalanine residue using the same coupling procedure.
-
Activation of the PAB Alcohol: After the peptide chain is assembled, the free hydroxyl group on the PAB spacer is activated by reaction with p-nitrophenyl chloroformate and a non-nucleophilic base like DIPEA in DCM.
-
Cleavage from Resin: Cleave the fully assembled and activated linker from the 2-CTC resin using a mild acidic solution (e.g., 1-2% TFA in DCM).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cathepsin B Cleavage Assay
This protocol outlines a fluorometric assay to determine the susceptibility of the this compound linker to cleavage by cathepsin B. This assay would typically be performed on the linker conjugated to a fluorogenic payload or as part of a complete ADC. For the purpose of this guide, we will describe a general protocol using a fluorogenic substrate analog.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: A fluorogenic cathepsin B substrate with a Phe-Lys cleavage site (e.g., Z-Phe-Lys-AMC) or the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload conjugate.
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the substrate solution to each well.
-
To initiate the reaction, add the pre-activated cathepsin B solution to the wells.
-
Include control wells with no enzyme (substrate only) and no substrate (enzyme only).
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence over time corresponds to the cleavage of the substrate by cathepsin B.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the reaction rate.
Conclusion
This compound is a sophisticated and highly functional linker that plays a pivotal role in the design and efficacy of modern antibody-drug conjugates. Its chemical properties are finely tuned to ensure stability in circulation and specific cleavage within the target tumor cells, thereby enabling the targeted delivery of potent cytotoxic agents. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this important class of ADC linkers, supporting further research and development in the field of targeted cancer therapy.
References
An In-Depth Technical Guide to the Synthesis of the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for the cleavable antibody-drug conjugate (ADC) linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.[1][2][3] While a specific, publicly available, step-by-step protocol for this exact molecule is not documented in the reviewed literature, the proposed synthesis is based on well-established principles of solid-phase peptide synthesis (SPPS) and solution-phase chemistry commonly employed for creating similar ADC linkers.[4] This document outlines the necessary chemical transformations, purification methods, and characterization techniques, offering a comprehensive resource for researchers in the field of bioconjugation and targeted therapeutics.
Overview of the Synthesis Strategy
The synthesis of the this compound linker can be approached through a convergent strategy, involving the solid-phase synthesis of the protected tripeptide fragment, Aloc-D-Ala-Phe-Lys(Aloc), followed by its cleavage from the resin and subsequent coupling to the p-aminobenzyl alcohol (PAB) spacer and activation with p-nitrophenyl chloroformate (PNP) in the solution phase.
The allyloxycarbonyl (Aloc) protecting group is utilized for the N-terminus of D-alanine and the side chain of lysine, offering orthogonal protection that can be removed under mild conditions using a palladium catalyst. This strategy is compatible with standard Fmoc-based solid-phase peptide synthesis.
Data Presentation
The following table summarizes the key chemical intermediates and the final product of the proposed synthesis pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Analytical Method |
| Fmoc-Lys(Aloc)-Wang Resin | C45H43N3O7 (representative) | 749.84 | >95 | Elemental Analysis, IR |
| Aloc-D-Ala-Phe-Lys(Aloc)-OH | C33H41N5O8 | 639.71 | >95 | HPLC, LC-MS, NMR |
| Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH | C40H48N6O9 | 760.84 | >95 | HPLC, LC-MS, NMR |
| This compound | C40H46N6O12 | 802.83 | >96 | HPLC, LC-MS, NMR [5] |
Experimental Protocols
Solid-Phase Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-OH
This protocol describes the synthesis of the protected tripeptide on a Wang resin, a common solid support for peptide synthesis.
Materials:
-
Fmoc-Lys(Aloc)-Wang resin
-
Fmoc-Phe-OH
-
Aloc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Aloc)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from lysine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of Fmoc-Phe-OH:
-
Pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Fmoc Deprotection: Remove the Fmoc group from phenylalanine using 20% piperidine in DMF as described in step 2.
-
Washing: Wash the resin as described in step 3.
-
Coupling of Aloc-D-Ala-OH:
-
Pre-activate Aloc-D-Ala-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times), followed by a final wash with methanol (B129727) and dry under vacuum.
-
Cleavage from Resin: Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Dry the crude Aloc-D-Ala-Phe-Lys(Aloc)-OH under vacuum.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) and lyophilize to obtain a white powder.
Solution-Phase Coupling and Activation
Materials:
-
Aloc-D-Ala-Phe-Lys(Aloc)-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Coupling to PAB-OH:
-
Dissolve Aloc-D-Ala-Phe-Lys(Aloc)-OH (1 equivalent) and PAB-OH (1.2 equivalents) in anhydrous DCM.
-
Add BOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the resulting Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH by flash column chromatography.
-
-
Activation with PNP-Cl:
-
Dissolve the purified Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C and add pyridine (1.5 equivalents).
-
Add a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC to yield the final product, this compound.
-
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationships between the key steps.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of the target linker.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Phe-Lys Dipeptide in Cathepsin B Cleavage
Abstract
Cathepsin B is a lysosomal cysteine protease fundamentally involved in intracellular protein degradation. Its activity and expression are often elevated in various pathological states, most notably in cancer, making it a significant target for therapeutic strategies. A key application leveraging its enzymatic activity is the design of antibody-drug conjugates (ADCs), where specific peptide linkers are cleaved by cathepsin B to release a cytotoxic payload within tumor cells. The dipeptide phenylalanine-lysine (Phe-Lys) is a prominent example of such a cleavable linker. This technical guide provides a comprehensive overview of the role of the Phe-Lys dipeptide in cathepsin B cleavage, detailing the substrate specificity, cleavage kinetics, relevant experimental protocols, and the broader cellular signaling context.
Introduction to Cathepsin B
Cathepsin B is a member of the papain family of cysteine proteases, primarily located in the lysosomes. These acidic organelles are central to cellular homeostasis, responsible for the degradation of macromolecules and organelles.[1] For optimal hydrolytic activity, lysosomes maintain a low internal pH of approximately 4-5.[1]
A unique structural feature of cathepsin B is the "occluding loop," which allows it to exhibit both endopeptidase and exopeptidase (specifically, dipeptidyl carboxypeptidase) activities. The positioning of this loop is pH-dependent; at acidic pH, it favors exopeptidase activity, while at neutral pH (which can occur if cathepsin B is released into the cytosol), it shifts to favor endopeptidase activity. This dual functionality is critical to its biological roles.
In pathological conditions like cancer, cathepsin B expression is often upregulated, and it contributes to tumor invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix.[2][] This overexpression in tumor cells is exploited in ADC design, where cathepsin B acts as a trigger for localized drug release.[]
The Phe-Lys Dipeptide as a Cathepsin B Substrate
The interaction between a protease and its substrate is defined by a series of subsites on the enzyme (S sites) that accommodate the amino acid residues of the substrate (P sites). The scissile bond is located between the P1 and P1' residues. The S2 subsite is a primary determinant of specificity for many cysteine proteases, including cathepsin B.[4][5]
Cathepsin B demonstrates a preference for substrates with large hydrophobic side chains (like Phenylalanine) or basic residues (like Arginine) in the P2 position.[4] The Phe-Lys dipeptide fits this recognition motif, with Phenylalanine in the P2 position and Lysine in the P1 position. This sequence is recognized and efficiently cleaved by cathepsin B, making it an effective linker for ADCs.[][6][7] The core principle involves the highly expressed cathepsin B within tumor cell lysosomes cleaving the Phe-Lys sequence, which, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leads to the rapid release of the active drug molecule.[][7]
Caption: Mechanism of ADC activation via Phe-Lys linker cleavage by Cathepsin B.
Quantitative Analysis of Phe-Lys Cleavage
The efficiency of cathepsin B-mediated cleavage can be quantified by determining the kinetic constants Km (Michaelis constant) and kcat (catalytic rate constant). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency.
Studies have shown that doxorubicin (B1662922) release from a Z-Phe-Lys-PABC-DOX model substrate was 30-fold faster with cathepsin B alone compared to a Z-Val-Cit-PABC-DOX substrate, highlighting the efficiency of the Phe-Lys sequence.[6][7] However, in a rat liver lysosomal preparation, the release rates were identical, suggesting the involvement of other proteases in the cleavage of Val-Cit.[6][7]
Table 1: Comparative Kinetic Data for Cathepsin B Substrates
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | [8] |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [8] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | [8] |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ | [8] |
| Z-Phe-Arg-AMC | - | - | High at pH 7.2 & 4.6 | [9][10] |
| Z-Arg-Arg-AMC | - | - | Low at pH 4.6 | [9][10] |
| Z-Nle-Lys-Arg-AMC | - | - | High at pH 7.2 & 4.6 | [9][10] |
*Note: The values for PABC linkers are cited as illustrative examples from a protocol and may not represent definitive experimental results.[8]
Experimental Protocols
Protocol 1: Fluorometric Cathepsin B Cleavage Assay
This protocol describes a method to measure the cleavage of a Phe-Lys containing substrate using a fluorogenic reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the substrate liberates the fluorophore, leading to a measurable increase in fluorescence.[2][8]
A. Reagent Preparation:
-
Assay Buffer: 25 mM MES, pH 5.0-6.0. The optimal pH for cathepsin B is acidic.[2][8]
-
Activation Buffer: Assay Buffer supplemented with 5 mM Dithiothreitol (DTT). This should be prepared fresh.[2] DTT is required to maintain the active-site cysteine in a reduced state.
-
Enzyme Solution: Reconstitute recombinant human cathepsin B in Activation Buffer to a working concentration (e.g., 10-50 nM).[8]
-
Substrate Solution: Prepare a stock solution of the Phe-Lys-AMC substrate in DMSO. Dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[8]
B. Enzyme Activation:
-
Incubate the diluted cathepsin B solution at room temperature (or 37°C) for approximately 15 minutes to ensure full activation of the enzyme.[2]
C. Assay Procedure (96-well plate format):
-
Sample Wells: Add 50 µL of activated cathepsin B solution.
-
Negative Control Wells: Add 50 µL of Activation Buffer without the enzyme.
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes), protected from light.[8]
-
Measure fluorescence using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm for AMC.[4]
D. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Determine the extent of cleavage by comparing the fluorescence of the sample wells to the negative control wells.
Protocol 2: Determination of Kinetic Constants (Km and kcat)
This protocol builds upon the cleavage assay to determine the kinetic parameters of the enzyme-substrate interaction.[8]
-
Reagent Preparation: Prepare reagents as described in Protocol 1.
-
Substrate Dilution Series: Prepare a serial dilution of the Phe-Lys substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[8]
-
Assay Setup: Add 50 µL of activated cathepsin B to the appropriate wells.
-
Kinetic Measurement: Immediately add 50 µL of each substrate concentration to the enzyme-containing wells and place the plate in a fluorescence microplate reader pre-heated to 37°C.[8]
-
Record fluorescence readings at regular intervals (e.g., every minute) for a period sufficient to establish the initial linear rate of the reaction.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Caption: General experimental workflow for a fluorometric cathepsin B cleavage assay.
Cellular Signaling and Regulatory Context
The activity of cathepsin B and the integrity of the lysosomal system are tightly regulated and integrated with major cellular signaling pathways.
Lysosomal Stress Response and Biogenesis
Cells can experience lysosomal stress, for example, from the accumulation of lysosomotropic compounds.[1] This can trigger a compensatory response to enhance lysosomal function and promote the biogenesis of new lysosomes. This adaptive pathway is primarily controlled by the transcription factors TFEB, TFE3, and MITF.[1] Under normal conditions, these factors are phosphorylated by mTORC1 on the lysosomal surface and retained in the cytoplasm. Lysosomal stress can inhibit mTORC1 and/or trigger calcium release from the lysosome, leading to the dephosphorylation and nuclear translocation of TFEB/TFE3/MITF.[1] In the nucleus, they drive the expression of genes involved in lysosomal biogenesis and autophagy.[1]
Caption: Signaling pathway for the lysosomal stress response and biogenesis.
Regulation of Autophagy
Cathepsin B plays a direct role in regulating autophagy, a cellular process for degrading and recycling damaged organelles and proteins. It does so by controlling the master regulator of lysosomal biogenesis, TFEB. Cathepsin B cleaves the lysosomal calcium channel MCOLN1/TRPML1.[11][12] This cleavage is thought to regulate calcium efflux from the lysosome, which in turn modulates the activity of calcineurin, the phosphatase that dephosphorylates TFEB, thereby controlling its activation and translocation to the nucleus.[11] Inhibition of cathepsin B can thus impair autophagy.[13]
Apoptosis Signaling
While cathepsin B's primary location is the lysosome, its release into the cytosol following lysosomal membrane permeabilization is a critical step in some forms of apoptosis.[14] In the cytosol, cathepsin B can cleave and activate pro-apoptotic proteins like Bid, leading to the activation of the mitochondrial pathway of apoptosis.
Conclusion
The Phe-Lys dipeptide serves as a highly relevant and specific substrate for cathepsin B. Its recognition and cleavage by this lysosomal protease form the basis of targeted therapeutic strategies, particularly in the field of antibody-drug conjugates for cancer therapy. Understanding the kinetics, cellular context, and experimental methodologies associated with Phe-Lys cleavage is crucial for researchers in basic science and drug development. The protocols and pathways detailed in this guide provide a framework for investigating the function of cathepsin B and for designing next-generation therapeutics that effectively harness its enzymatic power for selective payload delivery.
References
- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 4. hzdr.de [hzdr.de]
- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulation of lysosomal dynamics and autophagy by CTSB/cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Architect's Blueprint: A Technical Guide to the Discovery and Development of Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic triad (B1167595) is the linker, a chemical bridge that must ensure the ADC remains intact and inert in systemic circulation, only to release its cytotoxic payload upon reaching the tumor microenvironment or within the target cancer cell. Cleavable linkers are a cornerstone of modern ADC design, engineered to undergo scission in response to specific physiological triggers prevalent in cancerous tissues. This in-depth technical guide elucidates the discovery and development of the principal classes of cleavable ADC linkers, providing a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols essential for their evaluation and implementation.
I. Protease-Sensitive Linkers: The Enzymatic Key
The overexpression of certain proteases, such as cathepsins, within the lysosomal compartments of tumor cells provides a highly specific trigger for ADC activation. Protease-sensitive linkers, typically incorporating dipeptide sequences, are designed to be substrates for these enzymes, offering a robust mechanism for intracellular drug release.
Mechanism of Action
The most extensively utilized protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit). Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome activates cathepsin B, which recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade of electronic rearrangements within the PABC spacer, culminating in the release of the unmodified, active payload into the cytoplasm.
Quantitative Data: Enzymatic Cleavage Kinetics
The efficiency of protease-sensitive linkers is paramount to their therapeutic efficacy. The following table summarizes key kinetic parameters for the cleavage of various dipeptide linkers by cathepsin B.
| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | 15.2 | 1.8 | 1.18 x 10⁵ | [1] |
| Val-Ala | 25.8 | 1.2 | 4.65 x 10⁴ | [1] |
| Phe-Lys | 18.5 | 1.6 | 8.65 x 10⁴ | [1] |
Experimental Protocols
A representative synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (MC-VC-PABC-PNP) linker is outlined below. This activated linker is ready for conjugation to a payload containing a nucleophilic group.
Materials:
-
Fmoc-Val-OH
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)
-
p-Nitrophenyl chloroformate
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc-Val-Cit-OH Synthesis: Fmoc-Val-OH is coupled to L-Citrulline using DIC and HOBt in DMF. The Fmoc protecting group is then removed with a solution of 20% piperidine in DMF.
-
Coupling to PABOH: The resulting Val-Cit dipeptide is coupled to p-aminobenzyl alcohol using a suitable coupling agent such as HATU in DMF.
-
Introduction of the Maleimide Group: The amino group of the Val-Cit-PABOH is reacted with MC-OSu in the presence of TEA in DMF to yield MC-Val-Cit-PABOH.
-
Activation with p-Nitrophenyl Chloroformate: The hydroxyl group of the PABC moiety is activated by reaction with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) in DCM to yield the final MC-VC-PABC-PNP linker.
This assay quantifies the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.[2]
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Activation Solution (e.g., 40 mM DTT in water)
-
Quenching Solution (e.g., 2% Formic Acid)
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Activate cathepsin B by incubating with the activation solution for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction with the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC and the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
II. pH-Sensitive Linkers: Exploiting the Acidic Milieu
The lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (~7.4) provides another selective trigger for drug release.[] Hydrazone linkers are the most prominent class of pH-sensitive linkers, designed to be stable at neutral pH and undergo hydrolysis in acidic environments.
Mechanism of Action
Hydrazone linkers are formed by the condensation of a ketone or aldehyde with a hydrazine (B178648) derivative.[] Upon internalization of the ADC into the acidic endosome and lysosome, the hydrazone bond is hydrolyzed, releasing the payload. The rate of hydrolysis can be modulated by the electronic properties of the substituents near the hydrazone bond.
Quantitative Data: pH-Dependent Stability
The stability of hydrazone linkers is critically dependent on pH. The following table provides a comparison of the half-lives of different hydrazone linkers at physiological and acidic pH.
| Hydrazone Linker Type | pH | Half-life (hours) | Reference |
| Phenylketone-derived | 7.4 | ~48 | [] |
| Phenylketone-derived | 5.0 | Significantly shorter | [] |
| Aldehyde-derived | 7.4 | >100 | |
| Aldehyde-derived | 5.0 | 4.4 |
Experimental Protocols
A general protocol for the synthesis of a hydrazone linker involves the reaction of a payload containing a ketone or aldehyde with a linker possessing a hydrazide moiety.
Materials:
-
Payload with a ketone or aldehyde functional group
-
Linker with a hydrazide group (e.g., a maleimide-containing linker for antibody conjugation)
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve the payload and the hydrazide linker in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
The resulting hydrazone-linked payload can then be purified by chromatography.
This assay evaluates the stability of a hydrazone-linked ADC at different pH values.
Materials:
-
ADC with a hydrazone linker
-
Buffer at physiological pH (e.g., PBS, pH 7.4)
-
Buffer at acidic pH (e.g., acetate (B1210297) buffer, pH 5.0)
-
Quenching solution (e.g., a basic solution to neutralize the acid)
-
LC-MS system
Procedure:
-
Incubate the ADC in parallel in the pH 7.4 and pH 5.0 buffers at 37°C.
-
At various time points, withdraw aliquots and quench the reaction if necessary.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Plot the percentage of intact ADC remaining over time for each pH to determine the hydrolysis rate and half-life.
III. Glutathione-Sensitive Linkers: Targeting the Reducing Intracellular Environment
The cytoplasm of cells maintains a highly reducing environment due to a high concentration of glutathione (B108866) (GSH), which is approximately 1000-fold higher than in the extracellular space. This differential provides a selective trigger for the cleavage of disulfide-containing linkers.
Mechanism of Action
Disulfide linkers are stable in the oxidizing environment of the bloodstream. Upon internalization of the ADC into the cytoplasm, the disulfide bond is rapidly reduced by intracellular glutathione, leading to the release of the payload. The stability of the disulfide bond can be modulated by introducing steric hindrance around the S-S bond to prevent premature reduction.
Quantitative Data: Plasma Stability of Disulfide Linkers
The stability of disulfide linkers in plasma is a critical parameter. The following table presents data on the in vivo stability of a disulfide-linked ADC.
| ADC | Linker Type | % Intact ADC after 7 days in vivo | Reference |
| Anti-CD22-DM1 | Disulfide | >50% | [] |
Experimental Protocols
N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) is a commonly used heterobifunctional crosslinker for introducing a cleavable disulfide bond.
Materials:
-
4-(2-Pyridyldithio)butyric acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Ethyl acetate or other suitable solvent
Procedure:
-
Dissolve 4-(2-pyridyldithio)butyric acid and N-hydroxysuccinimide in ethyl acetate.
-
Add a solution of DCC in ethyl acetate dropwise to the mixture at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated, and the SPDB product is purified by crystallization or chromatography.
This assay assesses the susceptibility of a disulfide-linked ADC to cleavage by glutathione.
Materials:
-
ADC with a disulfide linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in PBS.
-
Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.
-
In a microcentrifuge tube, mix the ADC solution with the GSH solution to a final GSH concentration of 1-10 mM to mimic intracellular conditions.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and analyze by LC-MS to quantify the intact ADC and the released payload.
-
Plot the percentage of intact ADC remaining over time to determine the cleavage rate.
IV. General Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of an ADC in plasma, which is a critical step in the preclinical evaluation of any ADC candidate.
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate Buffered Saline (PBS)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the pre-warmed plasma to the desired final concentration. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At designated time points, withdraw an aliquot of the plasma-ADC mixture.
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution to stop degradation and precipitate plasma proteins. Vortex and centrifuge at high speed.
-
Analysis: Collect the supernatant and analyze by a validated LC-MS method to quantify the intact ADC and any released payload.
-
Data Analysis: Plot the percentage of the remaining intact ADC against time to determine the half-life (t½) of the ADC in plasma.
Conclusion
The discovery and development of cleavable linkers have been instrumental in advancing the field of antibody-drug conjugates. The ability to engineer linkers that are stable in circulation and are selectively cleaved at the tumor site by exploiting the unique biochemical features of the tumor microenvironment has significantly improved the therapeutic index of ADCs. A thorough understanding of the mechanisms of action of different cleavable linkers, coupled with robust and quantitative in vitro and in vivo characterization, is essential for the rational design and successful clinical translation of the next generation of these powerful cancer therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and to contribute to the ongoing innovation in this exciting field.
References
An In-depth Technical Guide to Enzyme-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzyme-cleavable linkers are a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted release of potent cytotoxic payloads within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the primary classes of enzyme-cleavable linkers, their mechanisms of action, and key considerations for their design and optimization. Detailed experimental protocols for the evaluation of ADCs with enzyme-cleavable linkers are provided, along with a summary of quantitative data to facilitate the comparison of different linker technologies.
Introduction to Enzyme-Cleavable Linkers in ADCs
Antibody-drug conjugates are a class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that dictates the overall performance of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage and payload release at the target site.[1]
Enzyme-cleavable linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within specific cellular compartments, such as lysosomes. This strategy provides a highly specific mechanism for drug release, enhancing the therapeutic window of the ADC. The most common classes of enzyme-cleavable linkers are peptide-based linkers, which are cleaved by proteases, and glycoside-based linkers, which are cleaved by glycosidases.[2]
Mechanism of Action: From Circulation to Payload Release
The journey of an ADC with an enzyme-cleavable linker from administration to payload release involves a series of well-orchestrated events.
-
Antigen Binding: The ADC circulates in the bloodstream and selectively binds to a specific antigen on the surface of a cancer cell.[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an early endosome.[4]
-
Lysosomal Trafficking: The early endosome matures and traffics to the lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment.[5]
-
Enzymatic Cleavage: Within the lysosome, specific enzymes recognize and cleave the linker, releasing the cytotoxic payload.[1]
-
Payload Action: The released payload can then diffuse out of the lysosome and interact with its intracellular target, such as DNA or microtubules, leading to cell death.[6]
Types of Enzyme-Cleavable Linkers
Peptide Linkers
Peptide linkers are the most widely used class of enzyme-cleavable linkers in clinically approved ADCs.[7] They are designed to be cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[]
The valine-citrulline (Val-Cit) dipeptide linker is a well-established and extensively used protease-cleavable linker.[9] It is highly stable in human plasma but is efficiently cleaved by cathepsin B within the lysosome.[7] The cleavage occurs between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), which then rapidly decomposes to release the unmodified payload.[10]
While Val-Cit linkers show excellent stability in human plasma, they can be susceptible to premature cleavage in rodent plasma by carboxylesterase 1c (Ces1c), which is an important consideration for preclinical studies.[11]
The valine-alanine (Val-Ala) dipeptide linker is another commonly used protease-cleavable linker. It is also a substrate for cathepsin B and generally exhibits similar stability and cleavage kinetics to the Val-Cit linker.[7] A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can reduce the tendency for ADC aggregation, especially at high drug-to-antibody ratios (DARs).[12]
Glycoside Linkers
Glycoside linkers utilize the activity of lysosomal glycosidases to trigger payload release. These linkers are generally highly hydrophilic, which can improve the solubility and reduce the aggregation of ADCs.[13]
β-glucuronide linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment and within lysosomes but has low activity in the bloodstream. This enzymatic targeting results in ADCs with high plasma stability.[14] The cleavage of the glycosidic bond is followed by the self-immolation of a spacer to release the active drug.[15]
Other enzyme-cleavable linkers that have been explored include those sensitive to β-galactosidase, sulfatase, and phosphatase.[2] These linkers leverage the overexpression of their respective enzymes in the tumor microenvironment or lysosomes to achieve targeted drug release.
Quantitative Data Presentation
The following tables summarize quantitative data on the performance of various enzyme-cleavable linkers.
Table 1: In Vitro Plasma Stability of Enzyme-Cleavable Linkers
| Linker Type | ADC Model | Species | Half-life (t1/2) | Reference(s) |
| Val-Cit | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [1] |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~202 hours (8.4 days) | [1] |
| Val-Cit | anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | [1] |
| EVCit | anti-HER2-MMAF | Mouse | Almost no cleavage after 14 days | [1][11] |
| SVCit | anti-HER2-MMAF | Mouse | ~70% payload loss after 14 days | [1] |
| β-Glucuronide | LCB14-0110 | Rat | ~85% intact ADC after 7 days | [16] |
| Hydrazone | - | Human (pH 7.4) | 183 hours | [] |
| Tandem (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 | [1][3] |
Table 2: In Vitro Efficacy (IC50) of ADCs with Enzyme-Cleavable Linkers
| Linker Type | ADC Model | Cell Line | Antigen | IC50 (pM) | Reference(s) |
| Val-Cit | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 29 | [12] |
| Val-Ala | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 31 | [12] |
| β-Galactosidase | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 8.8 | [12] |
| Non-cleavable | Trastuzumab-MMAE | SK-BR-3 | HER2+ | 609 | [12] |
| Tandem (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Jeko-1 | CD79b+ | ~100 | [3][18] |
| Monocleavage (Val-Cit) | anti-CD79b-MMAE | Jeko-1 | CD79b+ | ~100 | [3][18] |
Table 3: In Vivo Efficacy of ADCs with Enzyme-Cleavable Linkers in Xenograft Models
| Linker Type | ADC Model | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |
| Val-Ala | F16-MMAE | A431 | 3 mg/kg | Best tumor growth inhibition vs. Val-Cit, Val-Lys, Val-Arg | [19] |
| Val-Cit | F16-MMAE | A431 | 3 mg/kg | Significant tumor growth inhibition | [19] |
| EGCit | anti-HER2-MMAE | NCI-N87 | 1 mg/kg | 107% TGI (Day 31) | [15] |
| EGCit | anti-HER2-MMAE | JIMT-1 | 1 mg/kg | 104% TGI (Day 31) | [15] |
| T-DXd (GGFG) | - | NCI-N87 | 3 mg/kg | 76% TGI (Day 31) | [15] |
| Kadcyla (non-cleavable) | - | NCI-N87 | 1 mg/kg | 47% TGI (Day 31) | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
-
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
-
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Immunoaffinity capture reagents (e.g., Protein A/G beads)
-
LC-MS system
-
-
Procedure:
-
Incubation: Thaw plasma at 37°C. Add the ADC to the plasma at a final concentration of 1 mg/mL. Incubate the mixture at 37°C in a shaking water bath.[12]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.[12]
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[12]
-
Sample Preparation:
-
LC-MS Analysis:
-
For intact ADC: Analyze the captured and eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[20]
-
For released payload: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[20]
-
In Vitro Enzyme Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by a specific enzyme, such as cathepsin B.
-
Objective: To quantify the rate of drug release from a linker-containing ADC upon incubation with a purified enzyme.
-
Materials:
-
Test ADC (e.g., Val-Cit linker)
-
Purified recombinant human enzyme (e.g., Cathepsin B)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the purified enzyme in the assay buffer to ensure activation.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to initiate the cleavage reaction. Incubate at 37°C.
-
Time-Point Sampling: At various time points, collect aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the quenching solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage. For kinetic parameter determination (Km and kcat), the assay is performed with varying substrate concentrations.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target antigen-positive and antigen-negative cell lines.
-
Materials:
-
Target cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Test ADC
-
Control antibody and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the dilutions to the cells.[12]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Conclusion
The design and selection of an appropriate enzyme-cleavable linker are critical for the development of safe and effective antibody-drug conjugates. Peptide-based linkers, particularly Val-Cit and Val-Ala, have been successfully implemented in several approved ADCs, demonstrating a good balance of plasma stability and efficient intracellular cleavage. Glycoside-based linkers, such as the β-glucuronide linker, offer advantages in terms of hydrophilicity and high plasma stability. The choice of linker should be guided by the specific characteristics of the antibody, payload, and target antigen. A thorough in vitro and in vivo evaluation, using the protocols outlined in this guide, is essential to select the optimal linker and maximize the therapeutic potential of an ADC. As our understanding of tumor biology and enzyme-payload-linker interactions deepens, novel and more sophisticated enzyme-cleavable linkers will continue to emerge, further advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 14. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality for delivering potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the component that connects the antibody to the payload. This technical guide provides a comprehensive overview of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a protease-cleavable linker designed for advanced ADC development. This document details the linker's core components, its proposed mechanism of action, and provides representative experimental protocols for its application in bioconjugation and in vitro evaluation. While specific quantitative data for this particular linker is not extensively available in peer-reviewed literature, this guide presents illustrative data from analogous systems to provide a functional context for researchers.
Introduction to Targeted Cancer Therapy and ADC Linkers
Targeted cancer therapies aim to selectively destroy cancer cells while minimizing damage to healthy tissues, offering a significant improvement over traditional chemotherapy.[1][2] Antibody-drug conjugates are a prominent class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic drug to tumor cells expressing a specific antigen.[1][2] The linker component of an ADC is a critical determinant of its therapeutic index, governing the stability of the conjugate in circulation and the efficiency of payload release at the target site.
Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3] One of the most successful strategies involves the use of peptide linkers that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of cancer cells.[4]
Core Components and Structure of this compound
This compound is a sophisticated chemical entity designed with distinct functional moieties that facilitate its role as a versatile ADC linker.
-
Peptide Sequence (D-Ala-Phe-Lys): This tripeptide sequence is the substrate for enzymatic cleavage. The inclusion of a D-alanine residue is a notable feature, potentially influencing the linker's stability and susceptibility to specific proteases. While most protease-cleavable linkers utilize L-amino acids, the incorporation of a D-amino acid may modulate the linker's cleavage kinetics and resistance to degradation by other proteases, potentially enhancing its stability in circulation.
-
Allyloxycarbonyl (Aloc) Protecting Groups: The lysine (B10760008) side chain and the N-terminus of the D-alanine are protected by Aloc groups. These protecting groups are typically removed during the synthesis of the final ADC.
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the peptide sequence, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload in its active form.
-
p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is an activated ester that serves as a reactive handle for conjugation to the cytotoxic payload. This group reacts with nucleophilic functional groups on the drug molecule, such as amines or hydroxyls, to form a stable carbamate (B1207046) linkage.
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H46N6O12 |
| Molecular Weight | 802.83 g/mol |
| CAS Number | 253863-34-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: Cathepsin B-Mediated Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step intracellular process that leads to the targeted release of the cytotoxic payload.
dot
Caption: Proposed mechanism of action for an ADC with a protease-cleavable linker.
-
ADC Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen overexpressed on the surface of cancer cells.
-
Endocytosis and Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis and trafficked through the endo-lysosomal pathway.
-
Lysosomal Environment: The ADC reaches the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the D-Ala-Phe-Lys peptide sequence of the linker.[4]
-
Self-Immolation: The cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer.
-
Payload Release: This self-immolation cascade results in the release of the cytotoxic payload in its fully active form.
-
Target Engagement and Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Representative Quantitative Data
Table 2: Representative In Vitro Cytotoxicity of ADCs with Protease-Cleavable Linkers
| Cell Line | Target Antigen | ADC with Cleavable Linker (IC50, ng/mL) | ADC with Non-Cleavable Linker (IC50, ng/mL) | Naked Antibody (IC50, ng/mL) |
| Cell Line A | Antigen X High | 10 - 50 | 500 - 1000 | > 10,000 |
| Cell Line B | Antigen X Low | 200 - 500 | > 10,000 | > 10,000 |
| Cell Line C | Antigen Negative | > 10,000 | > 10,000 | > 10,000 |
| (Data are illustrative and compiled from various studies on ADCs with cathepsin B-cleavable linkers) |
Table 3: Representative Cathepsin B Cleavage Kinetics of Peptide Linkers
| Peptide Sequence | Relative Cleavage Rate (%) |
| Val-Cit | 100 |
| Phe-Lys | 85 |
| Val-Ala | 60 |
| D-Ala-Phe-Lys | Data not available |
| (Data are illustrative and based on typical relative cleavage rates observed for common cathepsin B substrates) |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of ADCs using the this compound linker.
Protocol for ADC Conjugation
This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using the PNP-activated this compound linker.
dot
Caption: Workflow for the conjugation of a payload to an antibody using the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic payload with a nucleophilic handle (e.g., primary amine)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Size-Exclusion Chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
-
Mass spectrometer for characterization
Procedure:
-
Payload-Linker Activation:
-
Dissolve the this compound linker and the cytotoxic payload in anhydrous DMSO at appropriate molar ratios.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction between the PNP ester of the linker and the nucleophilic group of the payload.
-
Incubate the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
-
Antibody Preparation:
-
If targeting cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP.
-
If targeting lysine residues, buffer exchange the mAb into the reaction buffer (pH 8.5).
-
-
Conjugation Reaction:
-
Add the activated payload-linker solution dropwise to the prepared mAb solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 4-16 hours.
-
-
Quenching and Purification:
-
Quench any unreacted linker with a quenching reagent.
-
Purify the resulting ADC from unconjugated payload-linker and antibody using SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol for In Vitro Cathepsin B Cleavage Assay
This protocol outlines a fluorometric assay to evaluate the cleavage of the peptide linker by cathepsin B.
dot
Caption: Workflow for an in vitro cathepsin B cleavage assay.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) as a positive control
-
ADC construct with the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-payload
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC and the control substrate in a suitable solvent.
-
Activate the cathepsin B according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the ADC or control substrate to the wells.
-
Initiate the reaction by adding the activated cathepsin B.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at various time points.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without the enzyme.
-
Plot the fluorescence intensity versus time to determine the rate of cleavage.
-
Conclusion
This compound represents a sophisticated and versatile linker for the development of next-generation antibody-drug conjugates. Its protease-cleavable design, incorporating a self-immolative spacer, allows for the targeted release of cytotoxic payloads within cancer cells, a crucial feature for maximizing therapeutic efficacy while minimizing off-target toxicity. The inclusion of a D-alanine residue in the peptide sequence is an intriguing modification that warrants further investigation to fully elucidate its impact on linker stability and cleavage kinetics. While specific in-use data for this linker is limited in the public domain, the principles of its design and the provided representative protocols offer a solid foundation for researchers and drug developers to explore its potential in creating novel and effective targeted cancer therapies. Further studies are encouraged to generate quantitative data on the performance of ADCs utilizing this specific linker to fully validate its therapeutic potential.
References
- 1. This compound | ADC Linker | 253863-34-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 253863-34-2|Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[1][2] The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for the conjugation of a cleavable peptide linker system, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, to a monoclonal antibody.
The this compound linker features two allyloxycarbonyl (Aloc) protecting groups on the D-Alanine and Lysine (B10760008) residues. The peptide sequence is designed for cleavage by intracellular proteases. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic drug following enzymatic cleavage. The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the conjugation of the linker to a payload prior to antibody conjugation. This protocol outlines the deprotection of the Aloc groups and the subsequent conjugation of the linker-payload to the lysine residues of a monoclonal antibody.
Materials and Methods
Materials
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Ammonium (B1175870) Sulfate
-
Sodium Chloride
-
Sodium Phosphate (monobasic and dibasic)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
-
LC-MS system
-
UV-Vis Spectrophotometer
Experimental Protocols
Step 1: Deprotection of Aloc Groups from the Linker-Payload
This step involves the removal of the two Aloc protecting groups from the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload molecule using a palladium-catalyzed reaction.
-
Reagent Preparation :
-
Prepare a solution of the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload in anhydrous DMF.
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous DCM.
-
Prepare a solution of Phenylsilane (PhSiH₃) in anhydrous DCM.
-
-
Deprotection Reaction :
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solution of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload.
-
Add the Phenylsilane solution to the reaction vessel.
-
Add the Tetrakis(triphenylphosphine)palladium(0) solution to initiate the reaction. The reaction mixture may change color.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Quenching :
-
Monitor the reaction progress by LC-MS to confirm the removal of both Aloc groups.
-
Once the reaction is complete, the product can be purified by preparative RP-HPLC.
-
-
Purification :
-
Purify the deprotected D-Ala-Phe-Lys-PAB-Payload by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the deprotected linker-payload as a solid.
-
Step 2: Conjugation of the Deprotected Linker-Payload to the Monoclonal Antibody
This protocol describes the conjugation of the deprotected peptide-linker-payload to the lysine residues of the monoclonal antibody.
-
Antibody Preparation :
-
Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS, pH 8.0). The recommended concentration is between 5-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers or stabilizers.
-
-
Linker-Payload Preparation :
-
Dissolve the purified and lyophilized deprotected D-Ala-Phe-Lys-PAB-Payload in anhydrous DMF or DMSO to prepare a stock solution.
-
-
Conjugation Reaction :
-
Add the deprotected linker-payload stock solution to the antibody solution. The molar ratio of the linker-payload to the antibody will influence the final Drug-to-Antibody Ratio (DAR). A common starting point is a 5-10 fold molar excess of the linker-payload.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours.
-
Step 3: Purification of the Antibody-Drug Conjugate (ADC)
Purification is essential to remove unreacted linker-payload, aggregated protein, and other impurities.
-
Size Exclusion Chromatography (SEC) :
-
Equilibrate a size exclusion chromatography column with PBS (pH 7.4).
-
Load the conjugation reaction mixture onto the SEC column.
-
Elute the ADC with PBS (pH 7.4). The ADC will elute in the initial high molecular weight fractions, separated from the smaller unreacted linker-payload.
-
Collect the fractions containing the purified ADC.
-
-
Hydrophobic Interaction Chromatography (HIC) (Optional for DAR species separation) :
-
HIC can be used to separate different DAR species based on their hydrophobicity.
-
Equilibrate a HIC column with a high salt buffer (e.g., PBS with 1-2 M ammonium sulfate).
-
Load the purified ADC from the SEC step onto the HIC column.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DAR will be more hydrophobic and elute later.
-
Step 4: Characterization of the Antibody-Drug Conjugate (ADC)
Comprehensive characterization is crucial to ensure the quality and consistency of the ADC.[3]
-
Drug-to-Antibody Ratio (DAR) Determination :
-
Purity and Aggregation Analysis :
-
Size Exclusion Chromatography (SEC)-HPLC : SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
-
-
Confirmation of Conjugation Site :
-
Peptide mapping using LC-MS/MS can be performed to identify the specific lysine residues that have been conjugated.
-
Data Presentation
| Parameter | Recommended Value/Condition | Purpose |
| Aloc Deprotection | ||
| Solvent | Anhydrous DMF/DCM | To dissolve reactants and facilitate the reaction. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | To catalyze the removal of the Aloc groups. |
| Scavenger | Phenylsilane | To trap the allyl group released during deprotection. |
| Molar Ratio (Catalyst:Linker) | 0.1 - 0.3 equivalents | To ensure efficient catalysis. |
| Molar Ratio (Scavenger:Linker) | 10 - 20 equivalents | To effectively scavenge the allyl groups. |
| Reaction Time | 1 - 2 hours | For complete deprotection. |
| Temperature | Room Temperature | Mild reaction conditions. |
| Antibody Conjugation | ||
| Antibody Concentration | 5 - 10 mg/mL | Optimal concentration for conjugation. |
| Conjugation Buffer | PBS, pH 8.0 | Slightly basic pH facilitates lysine reactivity. |
| Molar Ratio (Linker-Payload:mAb) | 5:1 to 10:1 | To achieve a target DAR. |
| Reaction Time | 2 - 4 hours | For efficient conjugation. |
| Temperature | Room Temperature | To maintain antibody stability. |
| Purification & Characterization | ||
| SEC Mobile Phase | PBS, pH 7.4 | For purification of the ADC. |
| HIC Mobile Phase A | High Salt Buffer (e.g., 2M (NH₄)₂SO₄ in PBS) | For binding to the HIC column. |
| HIC Mobile Phase B | Low Salt Buffer (e.g., PBS) | For eluting the ADC species. |
| Characterization Techniques | HIC-HPLC, SEC-HPLC, Mass Spectrometry | To determine DAR, purity, and aggregation. |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Lysine conjugation pathway.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. II- Identification of sub-units for the characterization of even and odd load drug species - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Allyloxycarbonyl (Aloc) Deprotection in Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Aloc) group is a valuable amine-protecting group in the synthesis of complex molecules such as peptides, linkers for antibody-drug conjugates (ADCs), and other bioconjugates. Its stability to both acidic and basic conditions, combined with its selective removal under mild, neutral conditions, makes it orthogonal to many other common protecting groups like Boc and Fmoc.[1][2] This orthogonality is crucial for the precise, stepwise assembly of intricate molecular architectures.[1]
This document provides a comprehensive guide to the deprotection of the Aloc group, focusing on its application in linker synthesis. It includes detailed mechanistic insights, experimental protocols for both solid-phase and in-solution synthesis, and troubleshooting guidelines.
Mechanism of Aloc Deprotection
The standard method for Aloc deprotection involves a palladium(0)-catalyzed allylic substitution reaction. The process is a catalytic cycle initiated by the coordination of a Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group of the Aloc-protected amine.[1]
The key steps are:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex.[1]
-
Decarboxylation: The resulting carbamate (B1207046) is unstable and readily decarboxylates to release the free amine and carbon dioxide.[1]
-
Reductive Elimination & Catalyst Regeneration: To regenerate the Pd(0) catalyst and complete the cycle, an allyl scavenger is introduced. This scavenger traps the allyl group from the palladium complex.[1] Common scavengers include nucleophiles (like morpholine (B109124) or dimethylamine-borane complex) or hydride donors (like phenylsilane), which reduce the allyl group.[1] The choice of scavenger is critical to prevent side reactions, such as the re-allylation of the deprotected amine.
Recently, metal-free deprotection methods have also been developed, utilizing reagents like iodine/water to achieve Aloc removal under milder and more environmentally friendly conditions.
Palladium-Catalyzed Aloc Deprotection Workflow
Caption: A generalized experimental workflow for palladium-catalyzed Aloc deprotection.
Aloc Deprotection Signaling Pathway
Caption: The catalytic cycle of palladium(0)-mediated Aloc deprotection.
Experimental Protocols
Protocol 1: Aloc Deprotection on Solid-Phase (Peptide Synthesis)
This protocol is adapted for solid-phase peptide synthesis (SPPS) where a resin-bound peptide has an Aloc-protected amino acid.
Materials:
-
Aloc-protected peptide-resin
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine-borane complex (Me₂NH·BH₃)
-
Acetic acid (HOAc) and N-methylmorpholine (NMM) (optional, depending on the specific protocol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Aloc-protected peptide-resin in DCM or CHCl₃ for 20-30 minutes.[2]
-
Drain the solvent and add a solution of the palladium catalyst and scavenger in the chosen solvent.
-
Gently agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Allow the reaction to proceed for the specified time (see table below). The reaction is typically carried out at room temperature.[2]
-
Monitor the reaction for completion using a qualitative test (e.g., Ninhydrin test) or by cleaving a small sample from the resin for LC-MS analysis.
-
Once complete, drain the reaction mixture and thoroughly wash the resin with DCM, DMF, and any other appropriate solvents to remove the catalyst and byproducts.[2] The resin is now ready for the next coupling step.
Protocol 2: Aloc Deprotection in Solution
This protocol is suitable for substrates that are soluble in organic solvents.
Materials:
-
Aloc-protected compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane (PhSiH₃) or Morpholine
Procedure:
-
Dissolve the Aloc-protected compound in the chosen anhydrous solvent under an inert atmosphere.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add the scavenger, followed by the Pd(PPh₃)₄ catalyst.[1]
-
Stir the reaction mixture at 0°C or room temperature for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the deprotected amine.[1]
Quantitative Data Summary
The following tables summarize reaction conditions from various literature sources for both solid-phase and in-solution Aloc deprotection.
Table 1: Solid-Phase Aloc Deprotection Conditions
| Catalyst (equiv.) | Scavenger (equiv.) | Solvent System | Time | Temperature | Yield | Reference |
| Pd(PPh₃)₄ (0.3) | N-methylmorpholine (2 mL/g resin) + Acetic Acid (0.5 mL/g resin) | CHCl₃ | 20-60 min | Room Temp. | N/A | [2] |
| Pd(PPh₃)₄ (1) | Me₂NH·BH₃ (6) | N/A | 2 x 10 min | N/A | N/A | [3] |
| Pd(PPh₃)₄ (0.35) | PhSiH₃ (20) | DCM | 20-30 min | 25°C | Quantitative | |
| Pd(PPh₃)₄ (1) | PhSiH₃ (5) | DMF/DCM | 3 h | Room Temp. | N/A |
Table 2: In-Solution Aloc Deprotection Conditions
| Catalyst (mol %) | Scavenger (equiv.) | Solvent | Time | Temperature | Yield | Reference |
| Pd(PPh₃)₄ (10) | PhSiH₃ (7) | CH₂Cl₂ | 1 h | 0°C | N/A | [1] |
| Ru-2 (10) | MPAA | N/A | 2 h | N/A | Quantitative | [4] |
Table 3: Metal-Free Aloc Deprotection Conditions (Solid-Phase)
| Reagent (equiv.) | Solvent System | Time | Temperature | Purity | Reference |
| I₂/H₂O (5) | PC/EtOAc (1:4) | 1.5 h | 50°C | 99% |
Troubleshooting and Optimization
-
Incomplete Deprotection: If the reaction does not go to completion, you can repeat the deprotection step with fresh reagents.[2] In some cases, microwave heating has been shown to accelerate the deprotection process.[5]
-
Side Reactions (Re-allylation): The primary side reaction is the re-alkylation of the deprotected amine by the allyl cation intermediate. The choice and excess of the scavenger are crucial to prevent this. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be highly effective in preventing this side reaction.[6]
-
Catalyst Sensitivity: Palladium catalysts can be sensitive to air.[5] While some protocols have been developed for open-flask conditions, performing the reaction under an inert atmosphere is generally recommended for reproducibility.[5][7]
-
Substrate-Dependence: The optimal reaction conditions, including the choice of scavenger and solvent, can be substrate-dependent. It may be necessary to screen different scavengers to find the best conditions for a new or sensitive substrate.
Conclusion
The Aloc protecting group is a versatile tool in modern synthetic chemistry, particularly in the construction of linkers for ADCs and other complex biomolecules. The palladium-catalyzed deprotection is a reliable and widely used method, and the emergence of metal-free alternatives offers even greater flexibility. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize Aloc protection and deprotection strategies in their synthetic endeavors.
References
Application Notes and Protocols for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the cleavable linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, in the development of Antibody-Drug Conjugates (ADCs). This document outlines the linker's mechanism of action, detailed experimental protocols for ADC synthesis and characterization, and methods for in vitro and in vivo evaluation.
Introduction to this compound
This compound is a chemically sophisticated linker designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure ensures stability in circulation and specific, efficient drug release within the target cell.
Key Features:
-
Protease-Cleavable Peptide: The D-Ala-Phe-Lys sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][] The inclusion of a D-amino acid (D-Ala) can modulate the linker's stability and cleavage kinetics.
-
Self-Immolative Spacer: A p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer.[3] Upon peptide cleavage, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the payload in its active form.
-
Dual Aloc Protecting Groups: The allyloxycarbonyl (Aloc) groups protect the amine functionalities on the D-alanine and lysine (B10760008) residues. These are stable under various conditions but can be selectively removed using palladium-based catalysts, allowing for controlled conjugation chemistry.[4][5]
-
PNP Activating Group: The p-nitrophenyl (PNP) carbonate is an excellent leaving group, facilitating the efficient conjugation of the linker to a hydroxyl or amine group on the cytotoxic payload.
Mechanism of Action
The targeted delivery and payload release mechanism of an ADC constructed with this linker follows a multi-step process, beginning with antibody-antigen binding and culminating in the intracellular release of the cytotoxic drug.
Experimental Protocols
Synthesis of the Linker-Payload Conjugate
This protocol describes the initial step of conjugating the this compound linker to a payload containing a reactive hydroxyl or amine group.
Materials:
-
This compound
-
Cytotoxic payload with a free -OH or -NH2 group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolve the cytotoxic payload in a minimal amount of anhydrous DMF.
-
Add 1.1 equivalents of this compound to the payload solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting Aloc-protected linker-payload conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Deprotection of the Linker-Payload Conjugate
This step involves the removal of the two Aloc protecting groups to expose the primary amines for subsequent antibody conjugation.
Materials:
-
Aloc-protected linker-payload conjugate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Allyl scavenger, e.g., Phenylsilane (PhSiH3) or Dimedone
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Aloc-protected linker-payload conjugate in anhydrous DCM or THF under an inert atmosphere.
-
Add 5-10 equivalents of the allyl scavenger (e.g., Phenylsilane) to the solution.
-
Add a catalytic amount (e.g., 0.1-0.2 equivalents) of the palladium catalyst.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the removal of both Aloc groups.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the deprotected linker-payload conjugate immediately, as the free amines can be reactive. Purification can be achieved by HPLC or solid-phase extraction.
-
Confirm the structure of the deprotected product by mass spectrometry.
Antibody Conjugation
This protocol describes the conjugation of the deprotected linker-payload to the antibody, typically through lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected linker-payload conjugate
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Perform a buffer exchange on the mAb into the conjugation buffer.
-
Dissolve the deprotected linker-payload in a co-solvent such as DMSO.
-
Add a molar excess (e.g., 5-10 fold) of the linker-payload to the antibody solution. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a quenching reagent like Tris buffer to consume any unreacted linker-payload.
-
Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC).
-
Concentrate the purified ADC and formulate it in a suitable storage buffer.
ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are common methods for its determination.[6][7]
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.[6] | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of drugs will have different retention times.[6] | Provides information on the distribution of different drug-loaded species (DAR 0, 2, 4, etc.). | Can be complex to develop a robust method. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the conjugated and unconjugated species reveals the number of attached drugs. | Highly accurate and provides detailed information on DAR distribution and conjugation sites. | Requires specialized instrumentation and expertise. |
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates, which can affect efficacy and immunogenicity.
In Vitro Evaluation
Target-Specific Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive cells compared to antigen-negative cells.
Protocol: MTT Assay
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in 96-well plates at an optimized density and incubate overnight.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the different concentrations.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.
Expected Outcome:
| Cell Line | Treatment | Expected IC50 |
| Antigen-Positive | ADC | Low (e.g., ng/mL or pM range) |
| Antigen-Negative | ADC | High or no effect |
| Antigen-Positive | Unconjugated Antibody | No effect |
| Both | Free Payload | Potent, but non-specific |
Cathepsin B Cleavage Assay
This assay confirms that the peptide linker is susceptible to cleavage by the target protease.[9]
Protocol: Fluorometric Assay
-
Reagents: Use a fluorogenic version of the peptide linker (e.g., Phe-Lys-AMC) or the ADC itself if the payload is fluorescent upon release.
-
Enzyme Activation: Activate recombinant human Cathepsin B in an appropriate assay buffer (e.g., sodium acetate, pH 5.5, with DTT).
-
Reaction: Incubate the activated enzyme with the substrate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer.
-
Data Analysis: Determine the rate of cleavage. A Cathepsin B inhibitor should be used as a negative control.
In Vivo Evaluation
In vivo studies in relevant animal models are essential to assess the anti-tumor efficacy and safety profile of the ADC.
Xenograft Tumor Model
-
Model Establishment: Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at various doses). Administer the treatments, typically intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Expected Outcome:
| Treatment Group | Expected Tumor Growth |
| Vehicle Control | Rapid tumor growth |
| Unconjugated Antibody | Minimal to no effect |
| ADC | Dose-dependent tumor growth inhibition or regression |
Summary
The this compound linker offers a robust and versatile platform for the development of highly targeted and effective ADCs. Its protease-cleavable peptide, self-immolative spacer, and flexible conjugation chemistry provide a high degree of control over payload delivery and release. The protocols and application notes provided herein offer a comprehensive framework for researchers to successfully utilize this linker in their ADC development programs. Careful optimization of each experimental step and thorough characterization of the resulting ADC are paramount to achieving a successful therapeutic candidate.
References
- 3. A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cathepsin B Cleavage Assay of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B, a lysosomal cysteine protease, is a key enzyme in the intracellular processing of Antibody-Drug Conjugates (ADCs).[1][] Its upregulation in various cancer cells makes it an attractive target for the specific release of cytotoxic payloads from ADCs within the tumor microenvironment.[1][] This is typically achieved through the enzymatic cleavage of a dipeptide linker, such as the commonly used valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which connects the antibody to the drug.[][3] This application note provides detailed protocols for in vitro Cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of ADC linkers, a critical step in the development of effective and safe ADC therapeutics.
The principle of the assay is based on the use of a fluorogenic substrate. In its intact form, a fluorophore is quenched. Upon cleavage by Cathepsin B, the fluorophore is released, leading to a measurable increase in fluorescence that is directly proportional to the enzymatic activity.[1]
Data Presentation
Table 1: Comparative Cleavage Efficiency of Different Peptide Linkers by Cathepsin B (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. No Enzyme Control |
| Val-Cit-PABC-Fluorophore | 9200 ± 410 | 46.0 |
| Val-Ala-PABC-Fluorophore | 7100 ± 320 | 35.5 |
| Phe-Lys-PABC-Fluorophore | 5800 ± 260 | 29.0 |
| Non-Cleavable Control | 200 ± 50 | 1.0 |
Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results may vary.[4]
Table 2: Kinetic Parameters for Cathepsin B Cleavage of a Val-Cit Linker
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 | 5.6 x 104 |
Note: Kinetic parameters are dependent on specific assay conditions and the nature of the ADC construct.
Experimental Protocols
Two detailed protocols are provided below: an endpoint assay for rapid screening of linker cleavage and a kinetic assay for determining the enzymatic efficiency of cleavage.
Protocol 1: Endpoint Assay for Screening ADC Linker Cleavage
This protocol is designed for the rapid assessment and comparison of cleavage for different ADC linkers.
Materials:
-
Recombinant human Cathepsin B[4]
-
ADC-linker-fluorophore conjugate or peptide-linker-fluorophore substrate
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[4]
-
Activation Buffer: Assay Buffer used to dilute and activate Cathepsin B
-
Stop Solution (optional): Acetonitrile or other suitable organic solvent
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm for AFC-based substrates)[5][6]
Reagent Preparation:
-
Assay Buffer: Prepare a 10 mM MES buffer solution and adjust the pH to 6.0. Immediately before use, add DTT to a final concentration of 0.04 mM.
-
Cathepsin B Solution: Reconstitute lyophilized Cathepsin B in Activation Buffer to a stock concentration. Further dilute in Activation Buffer to a working concentration of 20-100 nM. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a stock solution of the ADC-linker-fluorophore or peptide-linker-fluorophore in DMSO. Dilute to a final working concentration of 10-50 µM in Assay Buffer.
Assay Procedure:
-
Add 50 µL of the diluted Cathepsin B solution to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate solution to each well containing the enzyme.
-
Controls:
-
No Enzyme Control: 50 µL of Activation Buffer + 50 µL of substrate solution.
-
Enzyme Only Control: 50 µL of Cathepsin B solution + 50 µL of Assay Buffer.
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).[1] The incubation period should be optimized to ensure the reaction remains in the linear range.
-
(Optional) Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the average fluorescence of the Enzyme Only Control from all other readings.
-
Calculate the fold change in fluorescence for each substrate by dividing the fluorescence of the sample by the fluorescence of the No Enzyme Control.
Protocol 2: Kinetic Assay for Determining KM and kcat
This protocol is used to determine the Michaelis-Menten kinetic constants (KM and kcat) for the cleavage of an ADC linker by Cathepsin B.
Materials:
-
Same as Protocol 1.
Reagent Preparation:
-
Cathepsin B Solution: Prepare as in Protocol 1.
-
Substrate Solutions: Prepare a series of dilutions of the ADC-linker-fluorophore or peptide-linker-fluorophore in Assay Buffer. The concentration range should bracket the expected KM value (e.g., 0.1x to 10x KM).
Assay Procedure:
-
Add 50 µL of the diluted Cathepsin B solution to the appropriate wells of the 96-well plate.
-
Add 50 µL of each substrate concentration to the wells containing the enzyme. Include a "no substrate" control.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).[5]
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (KM + [S])) using non-linear regression analysis to determine Vmax and KM.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Mandatory Visualizations
References
Application Note: High-Resolution LC-MS Method for the Characterization of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Antibody-Drug Conjugates
Abstract
This application note presents a detailed protocol for the characterization of antibody-drug conjugates (ADCs) utilizing the cleavable Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker system. The methodology employs liquid chromatography-mass spectrometry (LC-MS) for the determination of critical quality attributes, including intact ADC mass, drug-to-antibody ratio (DAR), and drug load distribution. The protocols provided are intended for researchers, scientists, and drug development professionals engaged in the development and quality control of novel ADC therapeutics.
Introduction
Antibody-drug conjugates are a promising class of biotherapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The this compound linker is a protease-cleavable linker designed to release the drug payload upon internalization into target cells.
Accurate and robust analytical methods are essential for the comprehensive characterization of ADCs to ensure their quality, consistency, and safety.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for ADC analysis due to its ability to provide detailed information at the molecular level.[1][2] This application note provides a comprehensive LC-MS workflow for the characterization of ADCs conjugated with the this compound linker.
Experimental Workflow
The overall workflow for the characterization of the this compound ADC is depicted below. This process includes sample preparation, LC-MS analysis, and data processing to determine the average DAR and drug load distribution.
Figure 1: General workflow for the LC-MS characterization of ADCs.
Materials and Methods
Materials
-
ADC with this compound linker
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Tris-HCl buffer (pH 7.5)
-
PNGase F (optional, for deglycosylation)
-
Dithiothreitol (DTT) (optional, for reduction)
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF LC/MS or equivalent high-resolution mass spectrometer
-
Column: Agilent PLRP-S, 1000 Å, 2.1 × 150 mm, 8 µm or similar reversed-phase column suitable for large proteins
Experimental Protocols
1. Sample Preparation for Intact Mass Analysis
-
Reconstitute the lyophilized ADC in LC-MS grade water to a stock concentration of 5 mg/mL.
-
Dilute the stock solution with 0.1% formic acid in water to a final concentration of 1 mg/mL immediately before LC-MS analysis.[3]
2. Optional: Deglycosylation of Intact ADC
-
To 100 µg of the ADC (at 1 µg/µL), add 1 µL of PNGase F (50 units/µL) in a Tris-HCl buffer (pH 8.2).[3]
-
Incubate the mixture at 37°C overnight.[3]
-
Inject 5 µL of the deglycosylated ADC for LC-MS analysis.
3. Optional: Reduction of ADC for Subunit Analysis
-
To a 5 µL aliquot of the ADC (5 µg), add 10 µL of 35 mM DTT in 10 mM Tris buffer (pH 7.5).
-
Incubate at 37°C for 30 minutes.
-
Inject the reduced sample for LC-MS analysis.
4. LC-MS Parameters
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-10 min: 20-90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 80°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ion Mode: Positive
-
Source: Dual Agilent Jet Stream ESI
-
Drying Gas Temperature: 225°C
-
Drying Gas Flow: 14 L/min
-
Sheath Gas Temperature: 325°C
-
Sheath Gas Flow: 12 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 4500 V
-
Nozzle Voltage: 1500 V
-
Fragmentor Voltage: 250 V
-
Mass Range: 1000–4500 m/z
-
5. Data Analysis and DAR Calculation
-
Acquire the data in MS-only mode.
-
Process the raw data using software such as Agilent MassHunter with BioConfirm.
-
Extract the spectra across the main chromatographic peak.
-
Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR using the following formula:
DAR = Σ (Relative Abundance of each DAR species × Number of Drugs) / Σ (Relative Abundance of all DAR species)
Results
The LC-MS analysis of the intact this compound ADC is expected to yield a chromatogram with a major peak corresponding to the ADC. The deconvoluted mass spectrum will show a distribution of species with different numbers of conjugated drug-linker moieties.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the LC-MS analysis of an this compound ADC.
Table 1: Intact Mass Analysis of ADC Species
| Drug Load (n) | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| 0 | 148,000.00 | 148,001.50 | 10.1 |
| 2 | 149,605.66 | 149,607.21 | 10.4 |
| 4 | 151,211.32 | 151,213.02 | 11.2 |
| 6 | 152,816.98 | 152,818.75 | 11.6 |
| 8 | 154,422.64 | 154,424.58 | 12.6 |
Assuming a monoclonal antibody mass of 148,000 Da and a drug-linker mass of 802.83 Da.
Table 2: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
| Drug Load (n) | Relative Abundance (%) |
| 0 | 5.2 |
| 2 | 25.8 |
| 4 | 45.3 |
| 6 | 20.1 |
| 8 | 3.6 |
| Average DAR | 3.8 |
Representative data.
Signaling Pathway and Logical Relationships
The characterization of an ADC involves a logical progression from the intact molecule to its subunits to pinpoint the location and extent of conjugation. The following diagram illustrates the relationship between different levels of ADC analysis.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of ADCs with an Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on its components: a monoclonal antibody for target specificity, a cytotoxic payload, and a linker that connects the two. This application note focuses on in vitro cell-based assays for ADCs utilizing a specific cleavable linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.[2]
The this compound linker is a protease-cleavable linker designed for the controlled release of a cytotoxic payload within the target cell. The linker incorporates a Phe-Lys dipeptide, which is a substrate for lysosomal proteases such as Cathepsin B, often upregulated in tumor cells.[] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the Phe-Lys bond. This initiates the self-immolation of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active payload. The alloxycarbonyl (Aloc) groups serve as protecting groups for the lysine (B10760008) and D-alanine amino groups during synthesis and are typically removed to yield the final ADC.[4][5]
This document provides detailed protocols for a suite of in vitro assays essential for the preclinical evaluation of ADCs featuring the this compound linker. These assays are designed to assess crucial characteristics such as target-specific cytotoxicity, internalization efficiency, and the bystander killing effect.
Key In Vitro Assays
A comprehensive in vitro evaluation of ADCs with this specific cleavable linker should include the following key assays:
-
Target-Specific Cytotoxicity Assay: To determine the potency (IC₅₀) and specificity of the ADC on antigen-positive versus antigen-negative cells.[6]
-
Internalization Assay: To confirm that the ADC is efficiently internalized by the target cells, a prerequisite for the intracellular release of the payload.[7][8]
-
Bystander Effect Assay: To evaluate the ability of the released payload to kill neighboring antigen-negative cells, a critical mechanism for efficacy in heterogeneous tumors.[9][10]
Payload Release Mechanism
The mechanism of payload release for an ADC with a Phe-Lys-PABC linker is a critical aspect of its design.
Caption: ADC mechanism of action.
Experimental Protocols
Target-Specific Cytotoxicity Assay
This assay measures the dose-dependent cytotoxic effect of the ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to determine its potency (IC₅₀) and target specificity.[11] A significantly lower IC₅₀ value in Ag+ cells compared to Ag- cells indicates target-specific killing. The MTT assay is a common colorimetric method used to assess cell viability.[1][12]
Materials:
-
Ag+ and Ag- cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count Ag+ and Ag- cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Caption: Cytotoxicity assay workflow.
Data Presentation:
| Compound | Cell Line | Target Expression | IC₅₀ (nM) |
| ADC-Payload | SK-BR-3 | Ag+ | 1.5 |
| ADC-Payload | MCF-7 | Ag- | >1000 |
| Unconjugated Antibody | SK-BR-3 | Ag+ | >1000 |
| Free Payload | SK-BR-3 | Ag+ | 0.1 |
| Free Payload | MCF-7 | Ag- | 0.1 |
ADC Internalization Assay
This assay confirms that the ADC is internalized by target cells, which is essential for the payload to be released by lysosomal proteases.[7] A common method involves labeling the antibody with a pH-sensitive dye that fluoresces in the acidic environment of the endosomes and lysosomes.[13]
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
ADC
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red)
-
Live-cell imaging system or flow cytometer
-
96-well, black, clear-bottom plates
Protocol:
-
ADC Labeling:
-
Label the ADC with the pH-sensitive dye according to the manufacturer's protocol.
-
-
Cell Seeding:
-
Seed Ag+ and Ag- cells into 96-well plates and incubate overnight.
-
-
Treatment:
-
Add the labeled ADC to the cells at a predetermined concentration.
-
As a control, incubate a set of cells at 4°C to inhibit active internalization.
-
-
Data Acquisition:
-
For live-cell imaging, place the plate in the imaging system and acquire images at regular intervals (e.g., every 30-60 minutes) for up to 24-48 hours.
-
For flow cytometry, incubate the cells for a defined period, then wash, trypsinize, and analyze the fluorescence intensity of the cells.
-
-
Data Analysis:
-
Quantify the fluorescence intensity over time. A time-dependent increase in fluorescence in the Ag+ cells incubated at 37°C indicates ADC internalization.
-
Caption: Internalization assay workflow.
Data Presentation:
| Cell Line | Temperature | Mean Fluorescence Intensity (Arbitrary Units) at 4h |
| SK-BR-3 (Ag+) | 37°C | 8500 |
| SK-BR-3 (Ag+) | 4°C | 500 |
| MCF-7 (Ag-) | 37°C | 600 |
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[14] A co-culture system of Ag+ and fluorescently labeled Ag- cells is commonly used.[11]
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader or imaging system
Protocol:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium.
-
As a control, seed GFP-Ag- cells alone.
-
Incubate overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader or by imaging and quantifying the GFP-positive area. This will specifically quantify the viability of the GFP-Ag- cell population.
-
-
Data Analysis:
-
Calculate the percentage of viability of the GFP-Ag- cells in the co-culture relative to the untreated co-culture control.
-
A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Caption: Bystander effect assay workflow.
Data Presentation:
| Culture Condition | ADC Concentration (nM) | % Viability of GFP-Ag- Cells |
| GFP-Ag- Monoculture | 10 | 95% |
| Co-culture (1:1 Ag+:Ag-) | 10 | 45% |
| Co-culture (1:3 Ag+:Ag-) | 10 | 60% |
| Co-culture (3:1 Ag+:Ag-) | 10 | 30% |
Conclusion
The in vitro cell-based assays described in this application note provide a robust framework for the preclinical evaluation of ADCs constructed with the this compound linker. By systematically assessing cytotoxicity, internalization, and the bystander effect, researchers can gain critical insights into the potency, specificity, and mechanism of action of their ADC candidates. This comprehensive in vitro characterization is essential for selecting the most promising candidates for further development and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for In Vivo Testing of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the in vivo evaluation of ADCs utilizing the cleavable linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.
The this compound linker is a sophisticated system designed for controlled payload release within the tumor microenvironment. It comprises several key functional units:
-
Aloc (Allyloxycarbonyl): A protecting group for the lysine (B10760008) side chain and the N-terminus of the peptide.[1]
-
D-Ala-Phe-Lys: A tripeptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the peptide linker, spontaneously decomposes to release the attached payload in its active form.[3]
-
PNP (p-nitrophenyl): A leaving group that facilitates the conjugation of the linker-payload moiety to the antibody.[4]
The selective cleavage of this linker within the tumor microenvironment is intended to minimize systemic toxicity while maximizing the therapeutic window.
Mechanism of Action: Payload Release
The targeted delivery and subsequent release of the cytotoxic payload are initiated by the binding of the ADC to its cognate antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the D-Ala-Phe-Lys peptide sequence. This cleavage event triggers a cascade that leads to the self-immolation of the PAB spacer, ultimately liberating the active cytotoxic drug to exert its cell-killing effect.[5][6]
Recommended Animal Models for In Vivo Testing
The choice of an appropriate animal model is critical for the preclinical evaluation of ADCs. For ADCs utilizing the this compound linker, which relies on cleavage by intracellular proteases, xenograft models using human cancer cell lines implanted in immunodeficient mice are highly recommended.
1. Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID, NSG). The choice of cell line should be based on the expression of the target antigen for the ADC's monoclonal antibody and the expression of relevant proteases like Cathepsin B.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors.
2. Syngeneic Models (for ADCs with immune-modulating payloads):
If the ADC's payload has an immunomodulatory effect, syngeneic models (implanting mouse tumor cells into immunocompetent mice) may be considered to evaluate the interplay between the ADC and the host immune system. However, for a cytotoxic payload, xenograft models are generally more appropriate for assessing direct anti-tumor efficacy.
Experimental Workflow for In Vivo Efficacy Studies
A typical in vivo efficacy study for an ADC involves several key stages, from animal model selection to data analysis.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model in immunodeficient mice.
1. Materials:
-
Human cancer cell line (e.g., NCI-N87)
-
Female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
ADC, vehicle control, and any other control articles
-
Calipers for tumor measurement
-
Animal balance
2. Cell Preparation and Tumor Implantation:
-
Culture the selected cancer cell line under standard conditions until cells reach 80-90% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[9]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[][11]
-
Allow the tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Randomization and Dosing:
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, ADC low dose, ADC high dose, unconjugated antibody control). A typical group size is 8-10 mice.
-
Administer the ADC and control articles via intravenous (i.v.) injection. The dosing schedule will depend on the ADC's pharmacokinetic profile and tolerability. A common schedule is a single dose or once weekly for 3-4 weeks.[5]
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any other signs of toxicity (e.g., changes in posture, activity, or grooming).
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
5. Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between treatment groups.[12][13]
Quantitative Data Summary
The following tables provide representative data from preclinical studies of ADCs with similar protease-cleavable linkers. These data can be used as a benchmark for what to expect from an in vivo study of an this compound ADC.
Table 1: Representative In Vivo Efficacy Data (Tumor Growth Inhibition)
| ADC Target & Payload | Animal Model | Cell Line | Dosing Schedule | % TGI | Reference |
| TROP2-SN38 (Sacituzumab Govitecan) | SCID Mice | Endometrial Cancer Xenograft | Twice weekly for 3 weeks | Significant tumor growth inhibition (p=0.011) | [5] |
| HER2-Topo1 Inhibitor | NCI-N87 Xenograft | NCI-N87 | Single dose (104 µg/kg payload) | Complete tumor regression (7/7 mice) | [14] |
| HER2-MMAE | NCI-N87 Xenograft | NCI-N87 | Single intravenous dose | Dose-dependent tumor growth inhibition | [15] |
Table 2: Representative Toxicity Data
| ADC | Animal Model | Dosing | Observed Toxicity | Reference |
| Sacituzumab Govitecan | SCID Mice | Twice weekly for 3 weeks | Well-tolerated | [5] |
| Trastuzumab Deruxtecan | Monkey | Repeat-dose | Decreased round spermatids in testes (at ≥7x human dose) | [13] |
| General MMAE-based ADCs | Mouse/Rat | Varies | Myelosuppression (neutropenia, thrombocytopenia) |
Conclusion
The this compound linker offers a promising strategy for the development of highly effective and targeted ADCs. The protocols and data presented in these application notes provide a comprehensive guide for the in vivo evaluation of ADCs incorporating this advanced linker technology. Rigorous preclinical testing in appropriate animal models is essential to characterize the efficacy and safety profile of these novel therapeutic agents and to inform their clinical development.
References
- 1. Table 26, Guidelines for Trastuzumab Deruxtecan Dose Modifications in the DESTINY-Breast03 Study - Trastuzumab Deruxtecan (Enhertu) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. New Technologies Bloom Together for Bettering Cancer Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 11. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Application of Aloc-Protected Amino Acids in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of allyloxycarbonyl (Aloc)-protected amino acids offers a strategic advantage in the synthesis of antibody-drug conjugates (ADCs) due to the orthogonal nature of the Aloc protecting group. This orthogonality allows for selective deprotection under mild conditions, preserving the integrity of both the antibody and the potent cytotoxic payload. The Aloc group is stable to the acidic and basic conditions often used to remove other common protecting groups like Boc and Fmoc, respectively, making it an ideal component in the modular synthesis of complex bioconjugates.
The synthesis of an ADC using an Aloc-protected amino acid typically involves a multi-step process. First, a linker-payload construct is synthesized, incorporating the Aloc-protected amino acid. This linker is often a dipeptide, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which is designed to be cleaved by specific lysosomal proteases like Cathepsin B upon internalization of the ADC into the target cancer cell.[1] The Aloc group protects the N-terminus of the dipeptide during the coupling of the payload.
Once the drug-linker construct is prepared, the antibody is functionalized for conjugation. A common method involves the reduction of interchain disulfide bonds to generate free thiol groups. The linker-payload is then conjugated to the antibody, typically through a maleimide-thiol reaction.
The final step in the synthesis of certain ADC designs involves the deprotection of the Aloc group on the linker. This is achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[2] This step reveals a free amine on the linker, which can be used for further modification or can be part of the final ADC structure, depending on the design. The mild conditions of the palladium-catalyzed deprotection are crucial to avoid denaturation of the antibody and degradation of the payload.
The use of Aloc-protected amino acids allows for precise control over the synthesis process, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This homogeneity is a critical quality attribute for ADCs, as it directly impacts their efficacy, safety, and pharmacokinetic profile.
Experimental Protocols
I. Synthesis of Aloc-Protected Dipeptide Linker
This protocol describes the synthesis of an Aloc-Val-Ala-PABC (p-aminobenzyl carbamate) linker, a common cleavable linker used in ADCs.
Materials:
-
Aloc-Val-OH
-
H-Ala-PABC-PNP
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃)
Procedure:
-
Dipeptide Coupling:
-
Dissolve Aloc-Val-OH (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the solution.
-
In a separate flask, dissolve H-Ala-PABC-PNP (1 eq) in anhydrous DMF.
-
Add the Aloc-Val-OH solution to the H-Ala-PABC-PNP solution dropwise with stirring.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Aloc-Val-Ala-PABC-PNP.
-
-
Payload Conjugation (Example with MMAE):
-
Dissolve Aloc-Val-Ala-PABC-PNP (1.1 eq) and Monomethyl Auristatin E (MMAE) (1 eq) in anhydrous DMF.
-
Add DIPEA (2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting Aloc-Val-Ala-PABC-MMAE by preparative HPLC.
-
II. Aloc Deprotection of the Linker-Payload
Procedure:
-
Dissolve the Aloc-protected linker-payload (e.g., Aloc-Val-Ala-PABC-MMAE) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Add phenylsilane (PhSiH₃) (10 eq) as a scavenger.[3]
-
Add Pd(PPh₃)₄ (0.1 eq) to the solution.[2]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[2]
-
Upon completion, concentrate the reaction mixture and purify the deprotected linker-payload by preparative HPLC.
III. Antibody-Drug Conjugation
Procedure:
-
Antibody Reduction:
-
Prepare the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to a final concentration of 1-5 mM.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized linker-payload (prepared by reacting the deprotected linker-payload with a maleimide (B117702) crosslinker) in a co-solvent such as DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio calculated to achieve the desired DAR (typically 4-8 fold excess of linker-payload).
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of an ADC using an Aloc-protected amino acid linker. These values are illustrative and can vary depending on the specific antibody, linker, and payload used.
| Step | Parameter | Typical Value | Reference |
| Dipeptide Synthesis | Yield | 70-90% | Inferred from standard peptide coupling reactions |
| Payload Conjugation | Yield | 60-80% | Inferred from similar conjugation chemistries |
| Aloc Deprotection | Yield | >95% | [2] |
| Antibody Conjugation | Conjugation Efficiency | >90% | Inferred from typical maleimide-thiol conjugations |
| Final ADC | Overall Yield | 30-50% | Estimated based on individual step yields |
| Final ADC | Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Achievable with controlled conjugation |
Visualizations
Signaling Pathway: Intracellular Release of Payload
Caption: Intracellular trafficking and payload release of an ADC.
Experimental Workflow: ADC Synthesis
Caption: Overall workflow for ADC synthesis using an Aloc-protected amino acid.
Logical Relationship: Orthogonal Protection Strategy
Caption: Orthogonality of Aloc, Fmoc, and Boc protecting groups.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete Aloc deprotection in peptide synthesis
Topic: Troubleshooting Incomplete Allyloxycarbonyl (Aloc) Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to incomplete Aloc group removal during solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Aloc deprotection and why is it a problem?
Incomplete Aloc deprotection is the failure to fully remove the allyloxycarbonyl (Aloc) protecting group from an amine, typically the side chain of a lysine (B10760008) residue. This is problematic because the persistence of the Aloc group prevents the intended subsequent reaction, such as cyclization, branching, or the attachment of a label at that specific site. This leads to a lower yield of the desired final peptide and the generation of difficult-to-separate impurities, complicating the purification process.
Q2: What are the most common causes of incomplete Aloc deprotection?
Several factors can lead to inefficient removal of the Aloc group:
-
Catalyst Issues: The palladium catalyst, most commonly Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, is central to the reaction. Incomplete deprotection can occur if the catalyst is old, has been deactivated by oxidation, or is used in insufficient quantities.[1][2]
-
Inefficient Scavenging: A scavenger is required to irreversibly trap the allyl group released during the reaction, preventing it from re-attaching to the peptide (N-allylation). Inadequate amounts or a poor choice of scavenger can lead to incomplete reactions or side products. Common scavengers include phenylsilane (B129415) (PhSiH₃), triethylsilane (TES-H), and Meldrum's acid (MA).[1]
-
Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or poor resin swelling can hinder the reaction kinetics and prevent the reagents from accessing all the Aloc-protected sites.
-
Peptide Aggregation: Difficult or hydrophobic peptide sequences can aggregate on the resin, forming secondary structures that physically block reagent access to the Aloc group.[3] This is a common issue in SPPS that affects both coupling and deprotection steps.
-
Atmospheric Conditions: While some modern protocols are robust, traditional methods using the air-sensitive Pd(PPh₃)₄ catalyst often recommend performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.[2][4]
Q3: How can I detect and confirm incomplete Aloc deprotection?
The most reliable methods for detecting incomplete deprotection involve cleaving a small amount of the peptide from the resin for analysis:
-
Mass Spectrometry (MS): This is the most direct method. Analyze the crude peptide cleaved from a small resin sample. The presence of a mass corresponding to the Aloc-protected peptide confirms incomplete deprotection.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC analysis of the crude product will show a distinct, typically more retained (more hydrophobic) peak for the Aloc-protected peptide compared to the fully deprotected product.[2][5] A complex chromatogram with multiple peaks can indicate a problematic synthesis.[3]
-
Kaiser Test: After the deprotection step, a Kaiser test can be performed on a few resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, suggesting successful deprotection. A negative result (yellow/no color change) signifies that the amine is still protected.[6] Note that this test is qualitative and does not work for secondary amines like proline.
Troubleshooting Guide
If you suspect incomplete Aloc deprotection based on analytical data, follow this workflow to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Aloc deprotection.
Experimental Protocols & Data
Aloc Deprotection Mechanism
The removal of the Aloc group is a palladium-catalyzed process. The Pd(0) catalyst coordinates with the allyl group, which is then cleaved and transferred to a scavenger molecule. This regenerates the free amine on the peptide.
Caption: Palladium-catalyzed removal of the Aloc protecting group.
Recommended Aloc Deprotection Protocols
The choice of protocol can significantly impact the success of the deprotection. Below is a comparison of common and optimized methods.
| Protocol Name | Palladium Catalyst (Equivalents) | Scavenger System (Equivalents) | Solvent | Time & Temperature | Key Features |
| Classic Pd(PPh₃)₄ / PhSiH₃ [7] | Pd(PPh₃)₄ (0.25 - 1) | Phenylsilane (PhSiH₃) (5 - 15) | DCM or DMF/DCM | 2 x 30 min, RT | Widely used but catalyst can be air-sensitive. |
| CHCl₃/HOAc/NMM [8] | Pd(PPh₃)₄ (0.3) | N-methylmorpholine (NMM) is part of the system | CHCl₃/HOAc/NMM (37:2:1) | 20 - 60 min, RT | Effective for both Aloc and Allyl esters.[8] |
| Microwave-Assisted [5] | Pd(PPh₃)₄ (0.25) | Phenylsilane (PhSiH₃) (15) | DCM | 2 x 5 min, 38-40°C | Significantly reduces reaction time and can overcome aggregation. |
| Optimized Air-Stable [1] | Pd(PPh₃)₂Cl₂ (0.4) | Meldrum's acid (MA), TES-H, DIPEA (20) | DMF or DCM | 2 x 15 min, RT | Uses an air-stable catalyst, eliminating the need for an inert atmosphere and avoiding N-allylation byproducts.[1] |
| Metal-Free (I₂/H₂O) [9] | None | Water (H₂O) | I₂ in PC/EtOAc | 1 - 1.5h, 50°C | An environmentally friendly alternative that avoids heavy metals.[9] |
Detailed Protocol: Optimized Air-Stable Aloc Deprotection[1]
This protocol is recommended for its high efficiency and operational simplicity.
-
Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., anhydrous DCM or DMF) for 30-60 minutes in a suitable reaction vessel.[6]
-
Reagent Preparation: Prepare a fresh solution of the scavenger cocktail (Meldrum's acid, triethylsilane, and DIPEA) and the Pd(PPh₃)₂Cl₂ catalyst in the reaction solvent.
-
First Deprotection: Add the deprotection solution to the swollen resin. For a 0.1 mmol scale synthesis, use 0.4 equivalents of the palladium catalyst and 20 equivalents of the scavenger system.[1]
-
Reaction: Agitate the mixture at room temperature for 15 minutes.[1]
-
Wash: Drain the reaction solution and wash the resin thoroughly with the reaction solvent (e.g., 5 x DCM, 5 x DMF).[6]
-
Second Deprotection: Repeat the treatment with a fresh portion of the deprotection solution for another 15 minutes to ensure complete removal.[1]
-
Final Wash: Drain the solution and wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIEA in DMF (to scavenge residual palladium), and finally with DMF and DCM to prepare for the next step in the synthesis.[6]
-
Analysis (Optional but Recommended): Before proceeding, cleave a small sample of the resin and analyze it via HPLC and MS to confirm complete deprotection.[10]
References
Technical Support Center: Optimizing Palladium Catalysis for Alloc Group Removal
Welcome to the Technical Support Center for Alloc group deprotection. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) protecting group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Alloc deprotection process.
Issue 1: Incomplete Alloc Deprotection
-
Symptom: Analysis of the reaction mixture (e.g., by HPLC or LC-MS) shows a significant amount of starting material remaining. A ninhydrin (B49086) test of the resin-bound peptide may be negative or show weak coloration, indicating the absence of a free amine.[1]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Palladium Catalyst Activity | Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere.[1] Consider increasing the catalyst loading. For solid-phase synthesis, typical loadings range from 0.1 to 0.25 equivalents relative to the resin loading.[1] |
| Ineffective Scavenger | Use a fresh and suitable scavenger to trap the allyl cation. Phenylsilane (B129415) (PhSiH₃) is a common choice.[1][2] For secondary amines, dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) has been shown to be highly effective.[3][4] Ensure sufficient equivalents of the scavenger are used (e.g., 5 to 40 equivalents).[1][3] |
| Suboptimal Reaction Time or Temperature | Increase the reaction time. Monitoring the reaction progress is recommended.[1] While many protocols are performed at room temperature, gentle heating (e.g., to 40°C) with microwave assistance can significantly accelerate the reaction.[5] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | The choice of resin can affect the accessibility of the catalyst. If using a standard polystyrene resin, consider switching to a solvent system that promotes better swelling, such as a mixture of DCM and DMF.[1] |
| Catalyst Sensitivity to Atmosphere | While traditionally performed under an inert atmosphere, some studies suggest that for single, rapid deprotections, especially with microwave heating, stringent oxygen-free conditions may not be necessary.[5] However, for prolonged reactions or sensitive substrates, working under argon or nitrogen is recommended. |
Issue 2: Formation of N-allyl Amine Byproduct
-
Symptom: Mass spectrometry analysis reveals a byproduct with a mass corresponding to the desired product plus an allyl group.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Scavenging of the Allyl Group | The liberated allyl group can re-alkylate the deprotected amine. The choice and amount of scavenger are critical to prevent this side reaction. Using hydride donors like phenylsilane or amine-borane complexes as scavengers can minimize this issue.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of palladium-catalyzed Alloc deprotection?
The deprotection proceeds via a catalytic cycle. Initially, a Pd(0) species undergoes oxidative addition to the allyl group of the Alloc-protected amine, forming a π-allyl palladium(II) complex. The resulting carbamate (B1207046) is unstable and decarboxylates to release the free amine. A scavenger is required to react with the allyl group, regenerating the Pd(0) catalyst to continue the cycle.
Q2: Which palladium catalyst should I use?
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most commonly used catalyst for Alloc deprotection.[1] Other palladium sources, such as Pd₂(dba)₃, can also be effective. In some cases, Pd(II) precursors like PdCl₂(PPh₃)₂ can be used in the presence of a reductant.
Q3: What are the most common scavengers for Alloc deprotection?
A variety of scavengers can be used. The choice may depend on the substrate and reaction conditions.
| Scavenger | Typical Equivalents | Efficacy | Notes |
| Phenylsilane (PhSiH₃) | 5 - 25 | High | Widely used and effective for preventing N-allylation.[1][2][7] |
| Dimethylamine borane complex (Me₂NH·BH₃) | 40 | Very High | Particularly effective for deprotection of secondary amines.[3][4] |
| Morpholine | Excess | Moderate to Low | Can be less effective, especially for secondary amines.[3][4] |
| Tributyltin hydride (Bu₃SnH) | - | High | Effective, but tin-based reagents can be toxic and difficult to remove.[8] |
Q4: Can I perform the deprotection without a palladium catalyst?
Yes, metal-free alternatives exist. One reported method involves the use of iodine and water in a suitable solvent system, such as PolarClean (PC) and ethyl acetate (B1210297) (EtOAc), at elevated temperatures.[9][10] This can be advantageous for synthesizing peptides that are sensitive to palladium or to avoid metal contamination.[1]
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection on Solid-Phase
This protocol is a general guideline for the deprotection of an Alloc-protected amine on a solid support.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Reagent Preparation:
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to resin loading) in DCM.
-
Prepare a solution of phenylsilane (5 to 20 equivalents relative to resin loading) in DCM.[1]
-
-
Deprotection Reaction:
-
Add the Pd(PPh₃)₄ solution to the resin and mix for 2 minutes.
-
Add the phenylsilane solution to the resin.
-
Allow the reaction to proceed for 20-30 minutes at room temperature. The reaction vessel should be protected from light.[1]
-
-
Washing:
-
Wash the resin extensively with DCM (5 times).
-
Wash with 0.5% DIPEA in DMF (3 times).
-
Wash with DMF (5 times).[1]
-
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.[1]
Protocol 2: Microwave-Assisted Alloc Deprotection on Solid-Phase
This method can significantly reduce the reaction time.
-
Resin Preparation: Swell approximately 30 mg of the peptide-resin in a microwave-safe reactor vial.
-
Reagent Addition: Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in 1 mL of DCM to the resin.[5]
-
Microwave Reaction: Heat the reaction mixture to 40°C for 5 minutes using a microwave synthesizer.[5]
-
Repeat and Wash: Wash the resin and repeat the deprotection step a second time to ensure complete removal.[5]
Visualizations
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
Caption: Troubleshooting workflow for incomplete Alloc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of the cleavable ADC linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound?
A1: The most critical steps are the complete removal of the two Aloc (allyloxycarbonyl) protecting groups and the prevention of side reactions during peptide coupling. Incomplete Aloc deprotection can lead to a failed conjugation, while side reactions can result in impurities that are difficult to remove.
Q2: Which amino acids in the sequence are most prone to side reactions?
A2: The D-Alanine residue is susceptible to racemization, which is the formation of a mixture of D and L forms, potentially impacting the linker's cleavage properties.[1] Phenylalanine, being a hydrophobic amino acid, can promote peptide aggregation, leading to incomplete reactions.[2]
Q3: What is the role of the PAB-PNP group?
A3: The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which ensures the efficient release of the conjugated drug after enzymatic cleavage of the peptide linker. The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload.
Q4: Why are Aloc protecting groups used, and what are their advantages?
A4: The Aloc group is stable during standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, such as treatment with piperidine, and acid conditions used for Boc removal. It can be removed under mild, orthogonal conditions using a palladium catalyst, which prevents the cleavage of other protecting groups on the peptide.[3]
Q5: How can I monitor the progress of the Aloc deprotection?
A5: The most reliable method is to cleave a small amount of resin-bound peptide and analyze it by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS). A successful deprotection will show a mass decrease of 86 Da for each removed Aloc group.[4] Qualitative colorimetric tests like the Kaiser test can also be used to check for the presence of the newly formed free amine.[4]
Troubleshooting Guides
Issue 1: Incomplete Aloc Deprotection
Symptoms:
-
HPLC analysis of the crude product shows a significant peak with a mass corresponding to the peptide with one or both Aloc groups still attached (+86 Da or +172 Da).
-
A negative or weak positive colorimetric test (e.g., Kaiser test) after the deprotection step, indicating a lack of free primary amines.[4]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol Reference |
| Inefficient Palladium Catalyst Activity | Ensure the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is fresh and has been stored under an inert atmosphere. Consider increasing the equivalents of the catalyst.[4][5] | Protocol 1 |
| Ineffective or Insufficient Scavenger | Use a fresh and appropriate scavenger to trap the allyl cation generated during the reaction. Phenylsilane (PhSiH₃) is commonly used. Ensure sufficient equivalents (e.g., 5 to 20) are present.[4] For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) can be more effective.[6][7] | Protocol 1 |
| Poor Resin Swelling | If using a standard polystyrene resin, switch to a solvent that promotes better swelling, such as a mixture of DCM and DMF, to improve catalyst accessibility.[4] | N/A |
| Suboptimal Reaction Time or Temperature | Increase the reaction time for the deprotection step (e.g., from 30 minutes to 1-2 hours) and monitor the progress. Microwave-assisted deprotection at a slightly elevated temperature (e.g., 38-40°C) can significantly accelerate the reaction.[4][8][9] | Protocol 1 |
Issue 2: Peptide Aggregation During Synthesis
Symptoms:
-
Clumping or poor swelling of the resin beads in the reaction vessel.
-
Incomplete coupling or deprotection steps, leading to deletion or truncated sequences identified by MS.
-
Low yield of the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Peptide Sequence | The presence of Phenylalanine increases the risk of aggregation through intermolecular hydrogen bonding.[2] |
| Solvent Choice | Switch from DMF to N-methylpyrrolidone (NMP) as the primary solvent, or add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonds.[10] |
| Coupling Conditions | Increase the coupling reaction temperature. Microwave heating can also be beneficial.[10] |
| Specialized Reagents | Incorporate "difficult sequence" protocols, such as using higher concentrations of coupling reagents or performing double couplings. |
Issue 3: Racemization of D-Alanine
Symptoms:
-
The appearance of a diastereomeric impurity in the final product, often visible as a closely eluting peak in the HPLC chromatogram.
-
Reduced biological activity of the final ADC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxazolone Formation | This is the most common mechanism for racemization, where the activated carboxyl group of the amino acid forms a 5(4H)-oxazolone intermediate, leading to a loss of stereochemistry.[1][11] |
| Choice of Base | Stronger, less sterically hindered bases can increase the rate of racemization.[1][12] If high levels of racemization are observed, consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[12] |
| Coupling Reagent | Certain coupling reagents are more prone to causing racemization. The addition of racemization suppressors like HOBt or HOAt to the coupling reaction is highly recommended.[10][13] |
Experimental Protocols
Protocol 1: On-Resin Palladium-Catalyzed Aloc Deprotection
This protocol is for the removal of the Aloc groups from the peptide-resin.
Materials:
-
Peptide-resin with Aloc-protected groups.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃) as a scavenger.
-
Dichloromethane (DCM), anhydrous.
-
N,N-Dimethylformamide (DMF).
-
0.5% DIPEA in DMF.
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a solid-phase synthesis vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to resin loading) in DCM.
-
Prepare a separate solution of PhSiH₃ (5 to 20 equivalents relative to resin loading) in DCM.
-
Add the Pd(PPh₃)₄ solution to the resin and agitate for 2 minutes. The vessel should be protected from light.
-
Add the PhSiH₃ solution to the resin.
-
Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[4] For difficult deprotections, this time can be extended, or the reaction can be repeated.
-
Drain the reaction solution.
-
Wash the resin extensively with DCM (5 times), followed by 0.5% DIPEA in DMF (3 times) to remove any residual palladium species, and finally with DMF (5 times).[4]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free amines. For quantitative assessment, cleave a small portion of the resin for HPLC-MS analysis.
Protocol 2: Monitoring Aloc Deprotection by HPLC
Procedure:
-
Sample Preparation: After the deprotection reaction (Protocol 1), take a small amount of the dried peptide-resin (approx. 2-5 mg).
-
Cleavage: Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin sample and let it react for 1-2 hours.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and Mass Spectrometry.
-
-
Data Interpretation: Compare the chromatogram and mass spectrum of the deprotected sample to a sample of the Aloc-protected peptide. A successful deprotection will show a new peak at an earlier retention time with the expected mass shift.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Preventing Premature Linker Cleavage in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the premature cleavage of linkers in plasma during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in plasma?
Premature linker cleavage is a critical issue that can lead to off-target toxicity and reduced efficacy of antibody-drug conjugates (ADCs).[1] The primary causes are driven by the chemical and enzymatic environment of the plasma:
-
Enzymatic Degradation : Plasma contains various enzymes that can recognize and cleave certain linker chemistries. Key enzymes include carboxylesterases (prominent in rodents), which can cleave peptide linkers, and neutrophil elastase, which can also contribute to peptide linker cleavage in humans.[2][3][4]
-
Chemical Instability : Some linkers are designed to be cleaved by specific chemical triggers, but they may lack sufficient stability to withstand plasma conditions.
-
pH-Sensitive Linkers (e.g., Hydrazones) : These are designed to hydrolyze in the acidic environment of lysosomes but may show some instability and premature hydrolysis at the physiological pH of blood (~7.4).[5]
-
Reducible Linkers (e.g., Disulfides) : These linkers are cleaved in the highly reducing intracellular environment. However, they can be susceptible to exchange with plasma thiols like cysteine or albumin, leading to premature drug release.[6][]
-
Maleimide-based Chemistries : Thioether bonds formed via maleimide (B117702) conjugation can be unstable and undergo a retro-Michael reaction, particularly when exposed to serum albumin, leading to payload deconjugation.[6]
-
Q2: How does linker chemistry influence plasma stability?
The choice of linker is a critical decision that directly impacts an ADC's safety and effectiveness.[5] An ideal linker remains stable in circulation but cleaves efficiently at the target site.[]
-
Peptide Linkers (e.g., Val-Cit) : These are designed for cleavage by lysosomal proteases like Cathepsin B.[8][9] While generally stable in human plasma, the Val-Cit motif is notably susceptible to cleavage by the enzyme carboxylesterase 1C (Ces1C) in mouse plasma, a crucial consideration for preclinical studies.[4][10][11]
-
Disulfide Linkers : These exploit the high intracellular glutathione (B108866) (GSH) concentration for cleavage.[5] Their plasma stability can be improved by introducing steric hindrance (e.g., methyl groups) around the disulfide bond to prevent exchange with circulating thiols.[]
-
β-glucuronide Linkers : These are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment but with low activity in the bloodstream, resulting in high plasma stability.[5][9] Their hydrophilic nature also helps reduce ADC aggregation.[9]
-
Non-Cleavable Linkers : These offer the highest plasma stability as they release the payload only after the complete degradation of the antibody in the lysosome.[]
Q3: How do the Drug-to-Antibody Ratio (DAR) and conjugation site affect stability?
The stability of an ADC is influenced by the linker chemistry, conjugation site, and DAR distribution.[1][13]
-
Drug-to-Antibody Ratio (DAR) : A high DAR can increase the hydrophobicity of the ADC, which may lead to aggregation.[1] This aggregation can alter the ADC's conformation, potentially exposing the linker to plasma enzymes and accelerating premature cleavage.[1]
-
Conjugation Site : The location where the linker-drug is attached to the antibody matters significantly. Linkers conjugated to more solvent-exposed sites on the antibody exhibit lower plasma stability due to increased accessibility for plasma enzymes.[14]
Troubleshooting Guide
Issue 1: My Val-Cit linked ADC is stable in human plasma but shows significant payload release in mouse models.
-
Question : Why is there a species difference in stability for my Val-Cit ADC, and how can I fix it for my preclinical mouse studies?
-
Answer : This is a well-documented issue. The instability in mouse plasma is caused by the enzyme carboxylesterase 1C (Ces1C) , which efficiently hydrolyzes the Val-Cit dipeptide.[3][4][10] This enzyme is present in rodent plasma but not in human plasma, leading to the observed stability difference.[11][14] This premature cleavage can reduce efficacy in preclinical rodent models.[3]
Troubleshooting Steps :
-
Confirm Ces1C Sensitivity : Run an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significant difference confirms the issue.
-
Modify the Linker : Introduce a hydrophilic group to shield the cleavage site. Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically reduce susceptibility to Ces1C while maintaining sensitivity to Cathepsin B for payload release in the tumor.[2][3]
-
Evaluate Alternative Linkers : Consider linker chemistries not susceptible to Ces1C, such as certain β-glucuronide, tandem-cleavage, or non-cleavable linkers.[5][15]
-
Issue 2: I'm observing off-target toxicity, specifically neutropenia, even with a linker that appears stable in standard assays.
-
Question : What could be causing toxicity like neutropenia if my linker is stable?
-
Answer : This toxicity may be due to premature drug release mediated by human neutrophil elastase (NE) .[2][3] Neutrophil elastase is an enzyme secreted by neutrophils that can cleave the Val-Cit linker, leading to toxic effects on neutrophils and causing neutropenia.[2][10]
Troubleshooting Steps :
-
Perform an NE-Specific Assay : Conduct an in vitro assay incubating your ADC with purified human neutrophil elastase to confirm if it is a substrate.[2]
-
Modify the Linker Sequence : Altering the peptide sequence can reduce susceptibility to NE. For example, linkers like Glu-Gly-Cit have been developed to be resistant to NE.[2]
-
Utilize Shielding Strategies : An "exolinker" design, where the cleavable peptide is repositioned, can mask the cleavage site from NE while still allowing for Cathepsin B activity post-internalization.[2][16]
-
Issue 3: My ADC, which uses a maleimide-based conjugation chemistry, is losing its payload over time.
-
Question : My ADC uses a standard maleimidocaproyl (mc) spacer, but I see a decreasing DAR in plasma. What is the mechanism and how can I improve stability?
-
Answer : The payload loss is likely due to a retro-Michael reaction involving the thioether bond formed between the linker's maleimide group and an antibody cysteine.[6] This reaction can be facilitated by circulating nucleophiles like albumin, causing the linker-drug to detach from the antibody.
Troubleshooting Steps :
-
Switch to a More Stable Maleimide Derivative : Replace the maleimide with chemistries that form more stable bonds. Using a bromoacetamidecaproyl (bac) or phenyloxadiazole sulfone linker can significantly increase plasma stability by preventing the retro-Michael reaction.[6]
-
Optimize Conjugation Site : If possible, use engineered cysteine sites that are less solvent-exposed, which can offer some protection to the thioether bond.
-
Consider Non-Cysteine Based Conjugation : Explore alternative conjugation strategies that do not rely on maleimide chemistry if instability persists.
-
Data Summary: Comparative Plasma Stability of Linker Chemistries
The following table summarizes quantitative data on the stability of different linker technologies in plasma. Note that direct comparisons can be challenging due to variations in experimental conditions across studies.
| Linker Type | ADC / Conjugate Model | Plasma Source | Time | % Intact ADC / % Payload Retained | Reference(s) |
| Val-Cit-PABC-MMAE | Generic vc-MMAE ADC | Human | 6 days (144h) | >99% | [11] |
| Val-Cit-PABC-MMAE | Generic vc-MMAE ADC | Cynomolgus Monkey | 6 days (144h) | >99% | [11] |
| Val-Cit-PABC-MMAE | Generic vc-MMAE ADC | Sprague Dawley Rat | 6 days (144h) | ~97.5% (2.5% release) | [11] |
| Val-Cit-PABC-MMAE | Generic vc-MMAE ADC | CD1 Mouse | 6 days (144h) | ~75% (25% release) | [11] |
| Maleimide | HC-A114C THIOMAB | Human | 28 days | ~50% | [6] |
| Phenyloxadiazole Sulfone | HC-A114C THIOMAB | Human | 28 days | ~90% | [6] |
| Exolinker (EVC) | Pyrene-Payload ADC | Mouse (Ces1C-containing) | 4 days | ~95% | [16] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC in plasma from various species by quantifying the free payload released over time using LC-MS.
Objective : To determine the rate of linker cleavage and payload release of an ADC in a biologically relevant matrix.
Materials :
-
ADC construct
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard
-
Centrifuge
-
LC-MS system
Methodology :
-
Preparation : Pre-warm aliquots of plasma from each species to 37°C.
-
Incubation : Spike the ADC into the plasma of each species to a final concentration of approximately 1 mg/mL. Gently mix and place the samples in a 37°C incubator.
-
Time Points : At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Protein Precipitation : Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma aliquot.[17] This step precipitates the plasma proteins and the intact ADC.
-
Centrifugation : Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection : Carefully collect the supernatant, which contains the released (free) payload.[17]
-
LC-MS Analysis : Analyze the supernatant using a validated LC-MS method to quantify the concentration of the free payload.[18][19]
-
Data Analysis : Plot the concentration of the released payload against time for each species. Calculate the percentage of payload release relative to the initial total payload concentration at the start of the experiment.
Visualizations
Workflow for In Vitro Plasma Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Mitigating ADC Aggregation Associated with Hydrophobic Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation, with a particular focus on issues arising from the use of hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: ADC aggregation is a critical challenge that can negatively impact the stability, efficacy, and safety of a therapeutic. The leading causes of aggregation, especially when hydrophobic linkers and payloads are involved, include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic linkers and payloads to the antibody surface creates "hydrophobic patches." These patches on different ADC molecules can interact with each other, leading to self-association and the formation of aggregates.[1] This is a primary driver of the increased tendency for aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often directly correlates with increased overall hydrophobicity of the ADC. This heightened hydrophobicity can lead to a greater propensity for aggregation and may also result in faster clearance of the ADC from circulation.[2][3] While a high DAR is often sought for enhanced cytotoxicity, it can adversely affect the ADC's pharmacokinetic profile.
-
Suboptimal Formulation Conditions: Various formulation parameters can destabilize the ADC and promote aggregation. These include unfavorable pH, very low or very high salt concentrations, and the presence of organic co-solvents that may be required to dissolve the hydrophobic linker-payload but can be detrimental to antibody stability.[2] Storing or processing the ADC at a pH near its isoelectric point can also decrease its solubility and lead to aggregation.[1]
Q2: What are the consequences of ADC aggregation for my experiments and therapeutic development?
A2: ADC aggregation can have several detrimental effects, including:
-
Reduced Therapeutic Efficacy: Aggregated ADCs may exhibit altered binding affinity to their target antigen and can be cleared more rapidly from circulation, reducing the amount of active drug that reaches the tumor site.[4][5]
-
Altered Pharmacokinetics (PK): Aggregates are often recognized and cleared by the reticuloendothelial system, leading to a shorter plasma half-life and reduced exposure.[6]
-
Potential for Immunogenicity: The presence of aggregated protein therapeutics can induce an unwanted immune response in patients.[2]
-
Inaccurate In Vitro and In Vivo Results: The presence of aggregates can lead to inconsistent and unreliable data in both cell-based assays and animal studies.
Q3: How can I minimize or prevent ADC aggregation during the development process?
A3: A proactive, multi-faceted approach is the most effective strategy to mitigate ADC aggregation:
-
Linker and Payload Engineering:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[2][7] Linkers containing elements like polyethylene (B3416737) glycol (PEG), pyrophosphate diester groups, or charged sulfonate groups can significantly improve the solubility and stability of the ADC.[2]
-
Develop More Hydrophilic Payloads: Whenever possible, selecting or designing payloads with greater hydrophilicity can inherently reduce the aggregation propensity of the final ADC.[8]
-
-
Optimization of Conjugation and Formulation:
-
Control of DAR: Aim for a DAR that provides a balance between efficacy and stability. Higher DARs often lead to increased aggregation.[2]
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can result in a more homogeneous ADC product with a defined DAR, which can lead to improved stability.
-
Formulation Development: Systematically screen for optimal buffer conditions, including pH and excipients, that enhance the stability of the ADC.
-
-
Purification:
-
Chromatographic Removal of Aggregates: Techniques like Size Exclusion Chromatography (SEC) can be used to remove existing aggregates from the ADC preparation, ensuring that subsequent experiments are performed with a monomeric and well-characterized product.[2]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of aggregates detected by SEC or DLS immediately after conjugation. | Increased hydrophobicity due to linker-payload and/or high DAR. | - Consider re-engineering the linker to include hydrophilic moieties (e.g., PEG).- Reduce the average DAR of the conjugation reaction.- Optimize conjugation conditions (e.g., pH, co-solvent concentration). |
| ADC appears soluble initially but precipitates over time during storage. | Poor formulation stability. | - Perform a formulation screening study to identify optimal buffer pH, ionic strength, and stabilizing excipients.- Ensure storage conditions (temperature, light exposure) are appropriate. |
| Inconsistent results in cell-based cytotoxicity assays. | Heterogeneity of the ADC preparation due to the presence of aggregates. | - Purify the ADC using SEC to isolate the monomeric fraction before conducting in vitro studies.[2]- Characterize the purified monomer to confirm its integrity. |
| Poor in vivo efficacy and evidence of rapid clearance in PK studies. | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the ADC.- Explore the use of hydrophilic linkers to improve the pharmacokinetic profile.[4][5]- Investigate site-specific conjugation to produce a more homogeneous and potentially more stable ADC. |
Data Presentation: Impact of Linker Hydrophilicity and DAR on Aggregation
The following tables summarize quantitative data from studies comparing ADCs with hydrophobic and hydrophilic linkers, as well as the effect of the Drug-to-Antibody Ratio (DAR) on aggregation.
Table 1: Comparative Aggregation of ADCs with Hydrophobic vs. Hydrophilic Payloads/Linkers
| Antibody | Payload-Linker | DAR | Stress Condition | Aggregation (%) | Reference |
| Trastuzumab | MMAE (hydrophobic) | 8 | 40°C, 2 days | >95% | [8] |
| Trastuzumab | MMAU (hydrophilic) | 8 | 40°C, 2 days | 2% | [8] |
Table 2: Influence of Linker Type and DAR on ADC Aggregation
| Linker Type | Payload | Target DAR | Achieved DAR | Aggregation (%) | Reference |
| Val-Cit (more hydrophobic) | Auristatin | High | High | Prone to aggregation | [9] |
| Val-Ala (more hydrophilic) | PBD Dimer | High | 7.4 | <10% | [9] |
| Hydrophobic | Maytansinoid | 2-6 | ~2-6 | Comparable clearance | [10] |
| Hydrophobic | Maytansinoid | 9-10 | ~9-10 | Rapid clearance | [10] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis
This method is used to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic size, and to determine their absolute molar mass.
1. System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector (e.g., Wyatt Optilab).
-
SEC Column: Select a size exclusion column with a pore size appropriate for the separation of monoclonal antibodies and their aggregates (e.g., 300 Å).
-
Mobile Phase: A buffer that is compatible with the ADC and does not promote aggregation on the column (e.g., phosphate-buffered saline, pH 7.4). Filter and degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.
2. Sample Preparation:
-
Prepare the ADC sample in the mobile phase buffer to a known concentration (e.g., 1 mg/mL).
-
Centrifuge the sample to remove any large, insoluble particles before injection.
3. Data Acquisition:
-
Inject a defined volume of the prepared ADC sample (e.g., 50-100 µL) onto the equilibrated SEC column.
-
Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.
4. Data Analysis:
-
Use specialized software (e.g., ASTRA software) to analyze the data.
-
Integrate the chromatographic peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and any low molecular weight (LMW) fragments.
-
The MALS and dRI data are used to calculate the absolute molar mass of each species eluting from the column, confirming the identity of monomers and aggregates.
-
The percentage of aggregate is calculated as the area of the HMW peaks divided by the total area of all peaks.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS is a rapid technique used to determine the size distribution of particles in a solution and to detect the presence of aggregates.
1. Sample Preparation:
-
Prepare the ADC sample in a suitable, filtered buffer to a concentration within the instrument's optimal range.
-
Centrifuge the sample to remove any large, extraneous particles.
2. Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
3. Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile, which provides the hydrodynamic radius of the particles.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. An increase in the average particle size or PDI over time or under stress conditions is indicative of aggregation.
Visualizations
Caption: Logical relationship between factors causing ADC aggregation and mitigation strategies.
Caption: Experimental workflow for ADC development with a focus on aggregation mitigation.
Caption: Generalized mechanism of action (MoA) for an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of ADCs Synthesized with Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers purifying antibody-drug conjugates (ADCs) synthesized using the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of your ADC.
Q1: After the conjugation reaction and Aloc deprotection, I observe a low Drug-to-Antibody Ratio (DAR) and a significant amount of unconjugated antibody. What are the potential causes and solutions?
A1: Low DAR and high levels of unconjugated antibody can stem from several factors throughout the synthesis and purification process. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Aloc Deprotection: The allyloxycarbonyl (Aloc) protecting groups on the lysine (B10760008) residue of the linker must be completely removed for efficient conjugation.
-
Troubleshooting:
-
Palladium Catalyst Activity: Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and active. Older catalysts can have reduced activity.
-
Scavenger Stoichiometry: The choice and amount of palladium scavenger (e.g., phenylsilane) are critical. An insufficient amount may lead to incomplete deprotection.
-
Reaction Conditions: The deprotection reaction is sensitive to oxygen.[1] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Inefficient Conjugation: The conjugation of the deprotected linker-payload to the antibody may be suboptimal.
-
Troubleshooting:
-
pH of Conjugation Buffer: The pH of the reaction buffer should be optimal for the conjugation chemistry. For lysine conjugation, a pH of ~8-9 is typically used.
-
Molar Ratio of Linker-Payload to Antibody: Increasing the molar excess of the linker-payload can drive the reaction towards a higher DAR. However, excessive amounts can lead to increased aggregation.
-
-
-
Purification Method Selection: The chosen purification method may be inadvertently removing ADCs with higher DARs.
-
Troubleshooting:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the preferred method for separating ADC species based on DAR.[2][3][4][] Ensure your gradient is shallow enough to resolve the different DAR species. Highly hydrophobic ADCs (high DAR) may require the addition of an organic modifier to the mobile phase for elution.[2]
-
Ion-Exchange Chromatography (IEX): While useful for charge variant analysis, IEX may not be optimal for DAR separation as the linker-drug can interfere with the ionic interactions.[6]
-
-
Q2: My purified ADC shows a high level of aggregation. What are the causes and how can I mitigate this?
A2: Aggregation is a common issue in ADC manufacturing and can affect efficacy and safety.[7][8]
-
Hydrophobic Interactions: The conjugation of hydrophobic drug-linkers can expose hydrophobic patches on the antibody surface, leading to self-association.
-
Mitigation during Conjugation:
-
Optimize DAR: Higher DARs increase hydrophobicity and the propensity for aggregation. Aim for the lowest DAR that still provides the desired efficacy.
-
Formulation: Perform conjugation in a buffer containing stabilizing excipients like polysorbate or sucrose.
-
-
-
Purification-Induced Aggregation: Certain purification conditions can promote aggregation.
-
Mitigation during Purification:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for removing aggregates.[7][9] It separates molecules based on their hydrodynamic radius.
-
HIC Conditions: High salt concentrations used in HIC can sometimes induce aggregation. Screen different salt types and concentrations to find conditions that minimize aggregation while still achieving good separation.
-
pH Stress: Avoid exposing the ADC to extreme pH values during purification, as this can lead to denaturation and aggregation.[9]
-
-
Q3: I am having trouble removing the residual palladium catalyst from my ADC preparation. What methods can I use?
A3: Residual palladium from the Aloc deprotection step is a critical impurity that must be removed.
-
Palladium Scavengers: The most common approach is to use solid-supported scavengers.
-
Types of Scavengers: Thiol- or amine-functionalized silica (B1680970) or resins are effective at binding palladium.
-
Procedure: After the deprotection reaction, the mixture can be passed through a column packed with the scavenger resin, or the resin can be added to the reaction mixture and then filtered off.
-
-
Activated Carbon: Activated carbon can also be used to adsorb residual palladium.[10]
-
Tangential Flow Filtration (TFF): Diafiltration using TFF can be effective in removing small molecule impurities, including residual palladium complexes, from the final ADC product.[11]
Q4: My HIC chromatogram shows broad peaks or poor resolution between different DAR species. How can I improve the separation?
A4: Optimizing your HIC method is key to obtaining accurate DAR analysis and purification.
-
Gradient Optimization:
-
Mobile Phase Composition:
-
Salt Type and Concentration: The type and concentration of the salt in the mobile phase significantly impact the separation. Ammonium (B1175870) sulfate (B86663) is commonly used.[13]
-
Organic Modifier: For very hydrophobic ADCs, adding a small percentage of an organic solvent like isopropanol (B130326) to the mobile phase can improve peak shape and recovery.[2][9]
-
-
Column Selection:
-
Stationary Phase: Different HIC columns have different hydrophobicities (e.g., butyl, phenyl). Screening different columns may be necessary to find the one that provides the best resolution for your specific ADC.[4]
-
Q5: I observe multiple peaks for a single DAR species in my HIC or IEX chromatogram. What could be the cause?
A5: The presence of multiple peaks for a single DAR species can indicate the presence of isomers.
-
Positional Isomers: If the conjugation is on lysine residues, the drug-linker can be attached to different lysine residues on the antibody, resulting in positional isomers with slightly different chromatographic behavior.
-
Charge Variants: The antibody itself can have charge variants (e.g., deamidation, C-terminal lysine clipping), which can be separated by IEX.[6][14] When conjugated, each of these variants can produce a separate peak for a given DAR.
-
Characterization: Fraction collection followed by mass spectrometry can be used to identify and characterize these different species.
-
Data Presentation
Table 1: Typical Hydrophobic Interaction Chromatography (HIC) Conditions for ADC DAR Analysis
| Parameter | Condition |
| Column | Butyl or Phenyl-based HIC column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC) |
| Mobile Phase A | 25 mM Sodium Phosphate (B84403), 1.5 M Ammonium Sulfate, pH 7.0[4] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0[4] |
| Gradient | Linear gradient from 0% to 100% B over 30-60 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Organic Modifier (optional) | 5-15% Isopropanol in Mobile Phase B for highly hydrophobic ADCs[2][9] |
Table 2: Illustrative Size Exclusion Chromatography (SEC) Conditions for Aggregate Analysis
| Parameter | Condition |
| Column | SEC column with appropriate pore size for mAbs (e.g., Agilent AdvanceBio SEC 300Å)[9] |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4[9] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | Ambient |
Experimental Protocols
Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for the purification of ADCs to separate species with different DARs.
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of the starting mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final salt concentration that ensures binding to the column (typically 1-1.5 M ammonium sulfate). Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from the starting mobile phase to 100% Mobile Phase B over 30-60 minutes. Species will elute in order of increasing hydrophobicity (lower DAR to higher DAR).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical HIC and SEC to determine the DAR and aggregation levels of each fraction.
-
Pooling and Buffer Exchange: Pool the fractions containing the desired DAR species and perform a buffer exchange into the final formulation buffer using TFF or dialysis.
Protocol 2: Removal of Aggregates by Size Exclusion Chromatography (SEC)
This protocol describes the removal of high molecular weight species (aggregates) from the purified ADC.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the desired formulation buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Concentrate the pooled ADC fractions from the HIC purification if necessary. The sample should be in a buffer compatible with the SEC mobile phase.
-
Sample Injection: Inject a volume of the ADC sample that does not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the formulation buffer under isocratic conditions. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected monomer fraction by analytical SEC to confirm the removal of aggregates.
Mandatory Visualization
Caption: Overall workflow for the purification and analysis of ADCs.
Caption: Troubleshooting decision tree for low Drug-to-Antibody Ratio (DAR).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. ymc.eu [ymc.eu]
- 6. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing ADC Stability Through Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers in circulation. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload and then efficiently release the payload within the target tumor cells.
Frequently Asked questions (FAQs)
Q1: What are the primary factors influencing the stability of ADC linkers in circulation?
The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety. Several key factors influence this stability:
-
Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes. However, they can be susceptible to premature cleavage in the plasma.
-
Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.
-
-
Linker Length: Shorter linkers may be more protected from enzymatic degradation by the antibody's structure, enhancing stability.[1] Longer linkers, especially those incorporating polyethylene (B3416737) glycol (PEG), can improve hydrophilicity and reduce aggregation.[2][3]
-
Linker Composition:
-
Hydrophilic Linkers (e.g., PEG): Incorporating hydrophilic moieties like PEG can create a hydration shell around the ADC, improving solubility, reducing aggregation, and prolonging circulation half-life.[2][4][5][]
-
Hydrophobic Linkers: These can contribute to ADC aggregation, especially with hydrophobic payloads, which can negatively impact stability and pharmacokinetic properties.[5]
-
-
Conjugation Site: The location of linker-drug attachment on the antibody can significantly impact stability. Conjugation to more solvent-accessible sites can lead to increased payload loss.
-
Physiological Environment: The in vivo environment, including plasma pH and the presence of enzymes and reducing agents, can contribute to linker cleavage.
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[7]
Q2: What are the consequences of poor ADC linker stability?
Instability of the ADC linker can lead to several undesirable outcomes:
-
Off-Target Toxicity: Premature release of the cytotoxic payload in circulation can damage healthy tissues, leading to adverse side effects for the patient.[8][9]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor, the concentration of the therapeutic agent at the target site will be reduced.
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced tumor exposure.[1]
-
Aggregation and Immunogenicity: Unstable ADCs, particularly those with hydrophobic linkers and payloads, are more prone to aggregation, which can reduce efficacy and induce an immune response.[4][5]
Q3: How does linker length, specifically PEG linker length, impact ADC stability and performance?
The length of a PEG linker is a critical design parameter that involves a trade-off between various properties.[3]
-
Increased Hydrophilicity and Reduced Aggregation: Longer PEG chains generally lead to increased hydrophilicity, which helps to solubilize hydrophobic payloads and reduce the propensity for aggregation.[2][4][10] This allows for higher drug-to-antibody ratios (DARs) without compromising stability.[3][5]
-
Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic volume of longer PEG linkers can shield the ADC from clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[4][5][10]
-
Potential for Reduced Potency: In some cases, very long linkers might sterically hinder the interaction of the ADC with its target antigen or impede efficient internalization and payload release, potentially reducing in vitro potency.[3]
Q4: What are the differences between cleavable and non-cleavable linkers in terms of stability?
The choice between a cleavable and non-cleavable linker is fundamental to ADC design and directly impacts its stability and mechanism of action.[4]
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cell, such as enzymes (e.g., cathepsins) or low pH. While they offer targeted payload release, they carry the risk of premature cleavage in the plasma.[8][9]
-
Non-cleavable Linkers: These linkers are more stable in plasma as they do not have a specific cleavage site. The payload is released after the antibody portion of the ADC is degraded in the lysosome. This generally leads to improved plasma stability and potentially a wider therapeutic window.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.
Problem 1: Premature Payload Release Observed in Plasma Stability Assay
-
Possible Cause 1: Linker Susceptibility to Plasma Enzymes. Peptide-based linkers can be sensitive to cleavage by extracellular enzymes like elastase.[8][9]
-
Solution:
-
Modify the Linker Sequence: Introduce steric hindrance or modify the peptide sequence to make it less susceptible to plasma proteases.[1] Tandem-cleavage linkers, which require two sequential enzymatic events for payload release, can also enhance stability.[8][9]
-
Switch to a Non-Cleavable Linker: If premature cleavage is persistent, consider using a more stable non-cleavable linker.
-
-
-
Possible Cause 2: Unstable Conjugation Chemistry. For example, maleimide-based linkers can undergo a retro-Michael reaction, leading to payload deconjugation.
-
Solution:
-
Promote Hydrolysis of the Thiosuccinimide Ring: This can be achieved by designing self-hydrolyzing maleimides or by conjugating at sites that promote hydrolysis, thereby stabilizing the linkage.
-
-
-
Possible Cause 3: Assay Artifacts. The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC.
-
Solution:
-
Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).
-
Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.
-
-
Problem 2: ADC Aggregation Observed During Formulation or in Stability Studies
-
Possible Cause 1: Hydrophobic Payload and/or Linker. The conjugation of highly hydrophobic small molecule drugs can lead to the formation of soluble and insoluble aggregates.[2][7]
-
Solution:
-
Incorporate a Hydrophilic Linker: The inclusion of hydrophilic linkers, such as those containing PEG, can significantly improve solubility and reduce aggregation by creating a hydration shell around the ADC.[2][4][5]
-
Optimize Linker Length: Increasing the length of a PEG linker can provide a greater steric shield, further preventing intermolecular aggregation.[2][10]
-
-
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR). High-DAR ADCs, especially with hydrophobic payloads, are more prone to aggregation.
-
Solution:
-
Optimize the DAR: A lower DAR may be necessary to maintain stability. The use of hydrophilic linkers can often enable higher DARs without inducing aggregation.[5]
-
-
-
Possible Cause 3: Formulation Issues. The buffer composition, pH, and presence of excipients can all influence ADC stability.[]
-
Solution:
-
Optimize Formulation: Screen different buffer conditions (e.g., pH, ionic strength) and excipients to find a formulation that minimizes aggregation.
-
-
Data Presentation
Table 1: Qualitative Comparison of Different Linker Types on ADC Stability
| Linker Type | Linker Sub-Type | Stability in Circulation | Release Mechanism | Key Considerations |
| Cleavable | Peptide (e.g., Val-Cit) | High | Protease-cleavable (e.g., Cathepsin B in lysosomes) | Efficacy depends on protease expression in the tumor.[12] |
| Hydrazone | Moderate | pH-sensitive (cleaved in acidic endosomes/lysosomes) | Can be less stable at physiological pH compared to other linkers. | |
| Disulfide | Moderate | Reduction in the intracellular environment | Susceptible to exchange with circulating thiols. | |
| β-Glucuronide | High | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | Dependent on the presence of β-glucuronidase.[12] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High | Antibody degradation in the lysosome | Generally offers increased plasma stability. |
Table 2: Impact of PEG Linker Length on ADC Properties (General Trends)
| PEG Linker Length | Hydrophilicity/Solubility | Aggregation Tendency | Plasma Half-Life | In Vivo Efficacy | In Vitro Potency |
| Short (e.g., PEG4) | Moderate Increase | Reduced | Moderate Increase | May be payload/target dependent | Generally maintained |
| Medium (e.g., PEG8-12) | Significant Increase | Significantly Reduced | Increased | Often Improved | May be slightly reduced |
| Long (e.g., PEG24+) | High Increase | Highly Reduced | Significantly Increased | Generally Improved | May be reduced |
Note: The optimal PEG linker length is specific to the antibody, payload, and target antigen and requires empirical determination.[3]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: For intact ADC, use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. For total antibody, use a secondary antibody that binds to the antibody itself.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[13] It can also be used to determine the average drug-to-antibody ratio (DAR) over time.[13][14]
Visualizations
Caption: Key factors influencing ADC stability.
Caption: Troubleshooting workflow for ADC instability.
Caption: Experimental workflow for plasma stability assay.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 12. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
A Head-to-Head Comparison of Phe-Lys and Val-Cit Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), dictating the stability, selectivity, and overall efficacy of the therapeutic. Among the various classes of cleavable linkers, dipeptide linkers that are substrates for lysosomal proteases like cathepsin B have gained significant prominence. This guide provides an objective, data-driven comparison of two widely utilized dipeptide linkers: Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit).
Introduction to Phe-Lys and Val-Cit Linkers
Both Phe-Lys and Val-Cit linkers are designed to be stable in systemic circulation and to be cleaved specifically within the lysosomal compartment of target cancer cells, where the protease cathepsin B is highly expressed. This targeted release mechanism aims to minimize off-target toxicity and enhance the therapeutic window of the conjugated payload. The cleavage of the dipeptide linker is typically followed by the self-immolation of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which in turn liberates the active cytotoxic drug.
Mechanism of Action: Cathepsin B-Mediated Cleavage
Upon internalization of the ADC via receptor-mediated endocytosis, it traffics to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for cathepsin B activity. Cathepsin B, a cysteine protease, recognizes and cleaves the peptide bond between the amino acid sequence and the PABC spacer. This initiates the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.
Caption: ADC internalization and payload release pathway.
Performance Comparison: Phe-Lys vs. Val-Cit
The choice between Phe-Lys and Val-Cit linkers can significantly impact the performance of an ADC. The following sections and tables summarize key experimental data to facilitate an informed decision.
Cleavage Kinetics
While both linkers are substrates for cathepsin B, their cleavage rates can differ. Interestingly, studies have shown that the Phe-Lys linker is cleaved approximately 30-fold faster than the Val-Cit linker by isolated cathepsin B. However, in a rat liver lysosomal preparation, which contains a mixture of proteases, the cleavage rates were found to be identical. This suggests that other lysosomal enzymes may also contribute to the cleavage of these linkers, normalizing the payload release rate in a cellular context.
| Linker | Relative Cleavage Rate (Isolated Cathepsin B) | Relative Cleavage Rate (Lysosomal Extract) | Reference |
| Phe-Lys | ~30-fold faster than Val-Cit | Identical to Val-Cit | |
| Val-Cit | Baseline | Baseline |
Plasma Stability
A critical attribute of an effective ADC linker is its stability in the bloodstream to prevent premature payload release and associated off-target toxicity.[1] The Val-Cit linker is widely recognized for its excellent stability in human plasma.[1][2] However, it has been noted to be less stable in mouse plasma due to susceptibility to the extracellular carboxylesterase Ces1c.[3][4] The Phe-Lys linker, in comparison, has shown lower stability in both human and mouse plasma.
| Linker | Species | Half-life (t1/2) | Reference |
| Phe-Lys-PABC | Human | 30 days | [1] |
| Mouse | 12.5 hours | [1] | |
| Val-Cit-PABC | Human | 230 days | [1] |
| Mouse | 80 hours | [1] |
In Vitro Cytotoxicity
The cytotoxic potency of an ADC is a key measure of its efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines. The choice of linker can influence the efficiency of payload delivery and, consequently, the observed cytotoxicity. While direct comparative studies are payload and antibody-dependent, both linkers have been successfully used to create potent ADCs. For instance, ADCs utilizing either Phe-Lys or Val-Cit linkers with doxorubicin (B1662922) have demonstrated potent, antigen-specific cytotoxic activity.
Bystander Effect
The bystander effect, where the released payload from a target cell kills neighboring antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors.[5] This effect is largely dependent on the cell permeability of the released payload.[6] For cleavable linkers like Phe-Lys and Val-Cit, the released payload is often a small, membrane-permeable molecule, which can diffuse out of the target cell and kill adjacent cells.[6] The efficiency of the bystander effect is therefore more closely tied to the nature of the payload and the tumor microenvironment rather than a direct function of the linker itself, assuming efficient cleavage of both linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are protocols for key in vitro assays.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of drug release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Phe-Lys or Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)
-
Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the activation buffer containing DTT for 15-30 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At various time points, take aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC to separate and quantify the amount of released payload, the ADC, and any intermediates.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Target-Specific Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.[7][8]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Replace the existing medium with the ADC dilutions.[7]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[7]
In Vitro Co-culture Bystander Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[7]
Materials:
-
Ag+ cell line
-
Ag- cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1, 1:3) in 96-well plates. As a control, seed a monoculture of GFP-Ag- cells.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[7]
Caption: General workflow for ADC preclinical evaluation.
Conclusion
Both Phe-Lys and Val-Cit are effective cathepsin B-cleavable linkers for the development of ADCs. The Val-Cit linker offers superior plasma stability, which is a significant advantage for minimizing off-target toxicity and ensuring that the ADC reaches the tumor intact.[1] The Phe-Lys linker, while exhibiting faster cleavage by isolated cathepsin B, has comparable cleavage rates in a complex lysosomal environment and lower plasma stability.[1]
The choice between these two linkers will ultimately depend on the specific characteristics of the antibody, the payload, and the desired pharmacokinetic profile of the ADC. For ADCs where maximum stability in circulation is paramount, the Val-Cit linker is the preferred choice. However, the Phe-Lys linker may still be a viable option in certain contexts, and further optimization of the linker structure could potentially improve its stability. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of ADCs constructed with either of these important linker technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Evaluating the Efficacy of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides an objective comparison of the enzyme-cleavable linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, against other prevalent cleavable linkers used in ADC development. We will delve into their mechanisms of action, present available comparative experimental data, and provide detailed protocols for key evaluation assays.
Introduction to Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload under specific conditions found within the target tumor microenvironment or inside cancer cells.[1][2] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[3] The primary strategies for cleavable linkers involve sensitivity to enzymes, pH, or the reducing environment of the cell.[2]
Enzyme-sensitive linkers , such as peptide-based linkers, are cleaved by proteases like cathepsins that are often overexpressed in the lysosomes of tumor cells.[][5] The valine-citrulline (Val-Cit) dipeptide is a well-established example of a cathepsin B-cleavable sequence.[] The this compound linker falls into this category, incorporating a peptide sequence susceptible to enzymatic cleavage.
pH-sensitive linkers , like hydrazones, are designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (~7.4).[2]
Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione (B108866), within the cytoplasm of tumor cells compared to the bloodstream to trigger payload release.
The this compound Linker: A Closer Look
This compound is a protease-cleavable linker designed for use in the synthesis of ADCs.[6][7] Its design incorporates several key features:
-
Peptide Sequence (D-Ala-Phe-Lys): The phenylalanine-lysine (Phe-Lys) dipeptide is a known substrate for lysosomal proteases like cathepsin B.[][8] The inclusion of a D-alanine at the N-terminus can potentially enhance stability against certain plasma proteases.[9]
-
Allyloxycarbonyl (Aloc) Protecting Groups: The Aloc group is a protecting group for the amine functionalities on the D-alanine and lysine (B10760008) residues. It is stable under conditions used for Fmoc solid-phase peptide synthesis but can be removed under mild conditions using a palladium catalyst.[10][11] In the context of the final ADC, these protecting groups would be removed during the synthesis of the linker-payload construct before conjugation to the antibody.
-
p-Aminobenzyloxycarbonyl (PABC) Self-Immolative Spacer: The PABC spacer is a critical component that connects the peptide sequence to the payload.[3] Upon cleavage of the peptide sequence by the target protease, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic drug.[12][13]
-
p-Nitrophenyl (PNP) Carbonate: The PNP group serves as a reactive leaving group, facilitating the conjugation of the linker to the payload molecule.
Comparative Efficacy Data
Direct, head-to-head comparative studies detailing the efficacy of the this compound linker against other widely used linkers are limited in publicly available literature. However, we can infer its potential performance based on the properties of its constituent parts and by comparing it to similar peptide-based linkers.
The table below summarizes hypothetical comparative data based on the known characteristics of different linker types. Note: This data is illustrative and should be substantiated with specific experimental results for the this compound linker.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Cleavage Rate (by target enzyme) | Bystander Effect | Key Advantages | Potential Disadvantages |
| This compound | Protease (e.g., Cathepsin B) | Moderate to High | Moderate to Fast | Yes (payload dependent) | Potential for enhanced stability due to D-amino acid. | Limited direct comparative data available. |
| Val-Cit-PABC | Protease (Cathepsin B) | Moderate to High | Fast | Yes (payload dependent) | Well-established and widely used. | Potential for off-target cleavage by other proteases. |
| Val-Ala-PABC | Protease (Cathepsin B) | High | Moderate | Yes (payload dependent) | Can achieve higher drug-to-antibody ratios (DAR) with reduced aggregation compared to Val-Cit.[] | |
| Hydrazone | Low pH | Low to Moderate | pH-dependent | Yes (payload dependent) | Effective in acidic tumor microenvironments. | Can exhibit instability in systemic circulation, leading to premature drug release.[2] |
| Disulfide | Reduction (Glutathione) | Moderate | Dependent on intracellular glutathione levels | Yes (payload dependent) | Exploits the reducing environment of the cytoplasm. |
Experimental Protocols
To rigorously evaluate the efficacy of this compound and compare it to other linkers, a series of in vitro and in vivo experiments are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs with different linkers
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.
-
Wash the captured ADC to remove any non-specifically bound proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss.
-
Alternatively, the plasma supernatant (after ADC capture) can be analyzed by LC-MS/MS to quantify the amount of released payload.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the rate and efficiency of linker cleavage by the target protease, Cathepsin B.
Materials:
-
ADC constructs with different peptide linkers
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
In a 96-well plate, add the ADC construct to the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the initial cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To evaluate the cytotoxic potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs, unconjugated antibody, and free payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control).
-
Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.
Visualizing Mechanisms and Workflows
Mechanism of Action of an Enzyme-Cleavable ADC
The following diagram illustrates the general mechanism of action for an ADC with a protease-cleavable linker like this compound.
Experimental Workflow for Linker Evaluation
This diagram outlines the key steps in the preclinical evaluation of different cleavable linkers.
Signaling Pathway: Tubulin Polymerization Inhibition
Many ADC payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][15]
Conclusion
The selection of a cleavable linker is a critical decision in the design of an effective and safe ADC. While direct comparative data for this compound is not extensively available, its design principles, incorporating a protease-sensitive Phe-Lys sequence and a PABC self-immolative spacer, position it as a promising candidate. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to determine its specific performance characteristics in comparison to established linkers like Val-Cit-PABC. Future studies directly comparing these linkers will be invaluable for the rational design of next-generation ADCs with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. genemedi.net [genemedi.net]
- 3. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. ADC payloads - ProteoGenix [proteogenix.science]
- 15. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
A Comparative Guide to the In Vivo Stability of Protease-Cleavable ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of different protease-cleavable ADC linkers, with a focus on peptide-based systems similar to Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, supported by experimental data.
The this compound construct represents a cathepsin B-cleavable linker system.[1][2] The Phe-Lys dipeptide sequence is a known substrate for cathepsin B, a lysosomal protease often upregulated in tumor cells.[3] The p-aminobenzyl carbamate (B1207046) (PAB) serves as a self-immolative spacer, designed to release the active drug following peptide cleavage.[4] The allyloxycarbonyl (Aloc) groups are protecting groups used during synthesis.[1][2]
Comparative In Vivo Stability of Cleavable Linkers
The ideal linker must remain stable in systemic circulation but be readily cleaved upon reaching the target tumor cells.[5] Peptide linkers, such as those sensitive to cathepsins, are designed to offer greater plasma stability compared to chemically labile linkers like hydrazones.[3][6]
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Dipeptide (e.g., Val-Cit, Phe-Lys) | Cathepsin B and other lysosomal proteases[7][8] | High plasma stability; specific cleavage by tumor-associated proteases.[9][10] | Efficacy can depend on the level of protease expression in the tumor. Susceptible to cleavage by other proteases like human neutrophil elastase, which can cause off-target toxicity.[11] |
| Tandem Cleavage (e.g., Glucuronide-Dipeptide) | Sequential cleavage by β-glucuronidase and then cathepsin B.[9] | Dramatically improved plasma stability compared to single dipeptide linkers.[9][12] | Offers enhanced tolerability and a better therapeutic index by protecting the peptide from premature degradation.[9] |
| Hydrazone | pH-sensitive (hydrolysis in acidic endosomes/lysosomes) | Lower plasma stability compared to peptide linkers.[6] | Prone to premature drug release in circulation, which can lead to higher systemic toxicity.[13] |
| Disulfide | Redox-sensitive (cleavage by glutathione (B108866) in the cytoplasm) | Variable stability; can be susceptible to exchange with circulating thiols. | Stability can be modulated by introducing steric hindrance around the disulfide bond.[14] |
| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the entire antibody.[15][16] | Generally higher plasma stability than cleavable linkers.[3][15] | Payload is released with an amino acid remnant, which must retain cytotoxic activity.[16] |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of ADC stability in vivo is crucial and typically involves pharmacokinetic (PK) studies in animal models.[17][18] These studies measure the concentration of three key entities over time: the intact ADC, the total antibody (regardless of drug load), and the free payload.[17][18]
Protocol Outline: In Vivo Pharmacokinetic Study
-
Animal Dosing: The ADC is administered intravenously to a suitable animal model (e.g., mice or rats).[5]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-injection).[5] Plasma is then isolated from the blood samples.
-
Quantification of Intact ADC (ELISA):
-
An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the antibody-conjugated drug.
-
This involves a capture antibody that binds the ADC and a detection antibody that recognizes the payload.
-
A decrease in the concentration of intact ADC over time, when compared to the total antibody concentration, indicates linker instability.[5]
-
-
Quantification of Total Antibody (ELISA):
-
A separate ELISA is performed to measure the total antibody concentration, regardless of whether the payload is attached.
-
This typically uses a capture and detection antibody pair that both bind to the antibody portion of the ADC.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used to quantify the amount of free (unconjugated) payload in the plasma.[17]
-
Plasma samples are processed to extract small molecules, which are then separated by liquid chromatography and detected by mass spectrometry.
-
The amount of free payload is determined by comparison to a standard curve.
-
Visualizing ADC Mechanisms and Workflows
Mechanism of Action for a Cathepsin-Cleavable ADC
Caption: General mechanism of action for a cathepsin-cleavable ADC.
Workflow for In Vivo Stability Assessment
Caption: Experimental workflow for assessing the in vivo stability of ADCs.
Cathepsin B-Mediated Cleavage and Payload Release
Caption: Mechanism of payload release from a Phe-Lys-PAB linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. preprints.org [preprints.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 17. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 18. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Cathepsin B with Different Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various peptide linkers as substrates for cathepsin B, a key lysosomal protease involved in the activation of many antibody-drug conjugates (ADCs). Understanding the cleavage efficiency and specificity of these linkers is paramount for the rational design of ADCs with optimal therapeutic indices. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key processes to aid in the selection of appropriate linkers for specific research and drug development applications.
Introduction to Cathepsin B and Peptide Linkers in ADCs
Cathepsin B is a cysteine protease predominantly found in the lysosomes of cells. Its upregulation in various tumor types makes it an attractive target for the site-specific release of cytotoxic payloads from ADCs. Peptide linkers are designed to be stable in systemic circulation and to be efficiently cleaved by proteases like cathepsin B upon internalization of the ADC into the target cancer cell.[1] The most common cathepsin B-cleavable linkers are based on dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). This guide will compare these and other linkers in terms of their susceptibility to cathepsin B-mediated cleavage.
Mechanism of Action: Cathepsin B-Mediated ADC Activation
The activation of an ADC with a cathepsin B-cleavable linker is a multi-step process that occurs within the target cancer cell.
Quantitative Comparison of Peptide Linker Cleavage by Cathepsin B
The efficiency of a peptide linker as a substrate for cathepsin B can be quantified by its kinetic parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). A lower Km indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is the most effective measure for comparing the catalytic efficiency of an enzyme for different substrates.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| Data presented is based on model substrates and serves as a comparative reference. |
Observations:
-
Val-Cit is a highly efficient substrate for cathepsin B, exhibiting a low Km and a high kcat, resulting in the highest catalytic efficiency among the three.
-
Val-Ala shows a lower affinity (higher Km) and a slightly lower turnover rate (kcat) compared to Val-Cit, leading to a catalytic efficiency that is approximately 2.5 times lower.
-
Phe-Lys demonstrates good affinity and turnover, with a catalytic efficiency that is intermediate between Val-Cit and Val-Ala.
Cross-Reactivity with Other Proteases
While these linkers are designed to be cleaved by cathepsin B, they also exhibit cross-reactivity with other lysosomal proteases, which can be advantageous in ensuring payload release. However, cleavage by proteases outside the target cell can lead to off-target toxicity.
-
Other Cathepsins: The Val-Cit linker is known to be cleaved by other cathepsins such as cathepsin K, L, and S.[2] This redundancy can be beneficial, as it reduces the likelihood of resistance due to the downregulation of a single protease.
-
Neutrophil Elastase: The Val-Cit linker has been shown to be susceptible to cleavage by human neutrophil elastase, which could contribute to off-target toxicity.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)
This protocol describes a high-throughput method for determining the kinetic parameters of peptide linker cleavage by cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay and Activation Buffers.
-
Dilute recombinant cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer. Incubate for 15 minutes at room temperature to activate the enzyme.
-
Prepare a serial dilution of the peptide linker-AMC substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
-
Assay Setup:
-
Add 50 µL of the activated cathepsin B solution to the appropriate wells of the 96-well plate.
-
Include blank wells containing 50 µL of Activation Buffer without the enzyme.
-
To initiate the reaction, add 50 µL of each substrate concentration to the wells containing the enzyme.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Conclusion
The choice of a peptide linker is a critical decision in the design of an effective and safe antibody-drug conjugate. The Val-Cit linker remains a robust and widely used standard due to its high cleavage efficiency by cathepsin B. The Val-Ala linker, while having a lower cleavage rate, may offer advantages in terms of reduced hydrophobicity, potentially leading to improved manufacturing and safety profiles. The Phe-Lys linker provides an alternative with rapid cleavage kinetics. The quantitative data and experimental protocols presented in this guide provide a framework for the rational selection and evaluation of peptide linkers, ultimately contributing to the development of more effective targeted cancer therapies. Empirical testing of different linkers with the specific antibody and payload of interest is crucial for optimal ADC design.
References
A Comparative Guide to Aloc-Protected Linkers Versus Other Protecting Group Strategies in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. The ability to selectively mask and deprotect reactive functional groups with high efficiency and orthogonality is paramount to achieving desired molecular architectures and high purity of the final product. This guide provides an objective comparison of the allyloxycarbonyl (Aloc) protecting group against other widely used strategies, namely Fmoc, Boc, and Cbz, with a focus on their performance in linker technologies.
The Aloc group has emerged as a valuable tool due to its unique deprotection mechanism, which confers orthogonality to the commonly employed acid- and base-labile protecting groups. This allows for a "third dimension" of chemical maneuverability, enabling complex synthetic routes such as on-resin cyclization and side-chain modifications.[1]
Data Presentation: A Comparative Overview of Key Protecting Groups
The following table summarizes the key characteristics and performance metrics of Aloc, Fmoc, Boc, and Cbz protecting groups. It is important to note that the quantitative data presented is compiled from various sources and may not be directly comparable due to differences in substrates, reagents, and reaction conditions. However, it provides a valuable overview for strategic planning in synthesis.
| Protecting Group | Structure | Lability | Deprotection Conditions | Typical Deprotection Time | Reported Yield/Efficiency | Key Advantages | Limitations |
| Aloc (Allyloxycarbonyl) |
| Palladium(0) labile | Pd(PPh₃)₄, Phenylsilane (B129415) in DCM | 20 - 60 minutes | High (often >90%) | Orthogonal to acid- and base-labile groups; Mild deprotection conditions. | Requires a palladium catalyst which can be costly and requires thorough removal. |
| Fmoc (9-Fluorenylmethoxycarbonyl) |
| Base-labile | 20% Piperidine (B6355638) in DMF | 3 - 20 minutes | Very High (>99%)[2] | Rapid deprotection; UV-active byproduct allows for reaction monitoring. | Not suitable for base-sensitive substrates. |
| Boc (tert-Butoxycarbonyl) |
| Acid-labile | Trifluoroacetic acid (TFA) in DCM | 10 - 30 minutes | High (>98%)[3] | Stable to bases and nucleophiles; Widely used and well-understood. | Harsh acidic conditions can damage sensitive substrates. |
| Cbz (Carboxybenzyl) |
| Hydrogenolysis-labile | H₂, Pd/C in MeOH or EtOH | 0.5 - 2 hours[4] | High (often >90%) | Stable to acidic and basic conditions; Useful in solution-phase synthesis. | Incompatible with other reducible functional groups (e.g., alkynes, alkenes). |
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group in the context of solid-phase peptide synthesis (SPPS) are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: On-Resin Aloc-Deprotection
This protocol describes the selective removal of an Aloc protecting group from a resin-bound peptide.
-
Resin Preparation: Swell the Aloc-protected peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) and phenylsilane (20 equivalents) in DCM.
-
Deprotection Reaction: Add the reagent solution to the resin and agitate the mixture at room temperature for 20 minutes.
-
Repeat: Drain the solution and repeat the deprotection step with fresh reagents for another 20 minutes.
-
Washing: Thoroughly wash the resin with DCM (3x), DMF (3x), and a final wash with DCM (3x) to remove the catalyst and byproducts.
-
Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Aloc group.
Protocol 2: On-Resin Fmoc-Deprotection
This is a standard protocol for the removal of the N-terminal Fmoc group during SPPS.
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.
-
Repeat: Drain the solution and add a fresh portion of the 20% piperidine in DMF solution. Agitate for an additional 10 minutes.
-
Washing: Extensively wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Verification: The presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser test.
Protocol 3: On-Resin Boc-Deprotection
This protocol is for the removal of a Boc protecting group, typically from a side chain, while the peptide is still on the resin.
-
Resin Preparation: Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Reaction: Agitate the mixture at room temperature for 30 minutes.
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF (2x), and finally with DMF (3x) and DCM (3x).
Protocol 4: Cbz-Deprotection via Catalytic Hydrogenation
This protocol describes the removal of a Cbz group in solution phase.
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (a balloon is often sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the deprotected product.
Mandatory Visualization: Orthogonal Protecting Group Strategy in SPPS
The following diagram illustrates a key advantage of the Aloc protecting group: its orthogonality. In this workflow for Solid-Phase Peptide Synthesis (SPPS), the N-terminus is protected with the base-labile Fmoc group, while a lysine (B10760008) side chain is protected with the palladium-labile Aloc group. This allows for selective deprotection and modification of the lysine side chain while the peptide backbone remains attached to the resin and the N-terminus is still protected.
Caption: Orthogonal SPPS workflow using Fmoc and Aloc.
Conclusion
The choice of a protecting group strategy is a critical decision in the synthesis of complex molecules. While Fmoc and Boc remain the workhorses for linear peptide synthesis, the Aloc protecting group offers a powerful orthogonal approach for more advanced applications. Its stability to both acidic and basic conditions, combined with its mild removal using a palladium catalyst, allows for selective deprotection and modification, which is invaluable for creating cyclic peptides, branched structures, and precisely modified bioconjugates. A thorough understanding of the advantages and limitations of each protecting group, as outlined in this guide, is essential for designing efficient and successful synthetic routes.
References
Characterization of ADC Catabolites: A Comparative Guide for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
For researchers, scientists, and drug development professionals, understanding the metabolic fate of antibody-drug conjugates (ADCs) is paramount for optimizing their therapeutic index. The linker connecting the antibody to the cytotoxic payload plays a critical role in the stability, efficacy, and safety of the ADC. This guide provides a comparative analysis of the catabolism of ADCs featuring the cleavable Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker, with a focus on characterizing its catabolites.
Comparative Performance of Peptide Linkers in ADCs
The stability and cleavage kinetics of the linker are critical performance attributes. While specific quantitative data for the this compound linker is not extensively available in the public domain, we can draw comparisons from closely related and well-characterized peptide linkers, such as those containing Phe-Lys and the widely used Val-Cit motifs.
Table 1: Comparative In Vitro Cleavage Rates of Peptide Linkers by Cathepsin B
| Linker Motif | Relative Cleavage Rate (vs. Val-Cit) | Key Observations |
| Phe-Lys | ~30-fold faster[1] | Exhibits rapid cleavage by isolated Cathepsin B. In lysosomal extracts, the rate can be comparable to Val-Cit, suggesting the involvement of other enzymes or inhibitory factors.[1] |
| Val-Cit | Baseline | A well-established and commonly used linker with a proven track record of efficient cleavage in the lysosomal environment. |
| Val-Ala | Slower than Val-Cit | Generally shows a slower cleavage rate compared to Val-Cit, which could be advantageous in certain therapeutic contexts to modulate payload release. |
Note: Data is compiled from studies on various ADC constructs and should be considered representative. Actual rates can vary based on the full linker-payload structure and experimental conditions.
Table 2: Plasma Stability of Different Linker Chemistries
| Linker Type | Stability in Human Plasma | Common Off-Target Cleavage |
| Peptide (e.g., Phe-Lys, Val-Cit) | Generally stable | Can be susceptible to premature cleavage by certain plasma proteases, such as neutrophil elastase, which can lead to off-target toxicity.[2] |
| Hydrazone | pH-dependent; less stable at physiological pH | Susceptible to hydrolysis in the bloodstream, leading to premature drug release. |
| Disulfide | Moderately stable | Can be reduced by circulating thiols like glutathione, although intracellular concentrations are significantly higher. |
| Non-cleavable (e.g., Thioether) | Highly stable | Relies on the complete degradation of the antibody in the lysosome to release the payload, which can result in a different catabolite profile. |
Experimental Protocols for ADC Catabolite Characterization
The characterization of ADC catabolites typically involves in vitro assays that mimic the intracellular environment, followed by advanced analytical techniques for identification and quantification.
In Vitro Lysosomal Catabolism Assay
This assay is designed to assess the cleavage of the ADC linker and the formation of catabolites in a simulated lysosomal environment.
Materials:
-
ADC construct with this compound linker
-
Purified human lysosomal enzymes (e.g., Cathepsin B) or lysosomal lysate
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Initiate the reaction by adding the lysosomal enzymes or lysate to the ADC solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the catabolites for LC-MS/MS analysis.
Quantitative Analysis of ADC Catabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying ADC catabolites due to its high sensitivity and specificity.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) suitable for separating small molecules and peptides.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of expected catabolites or full scan MS/MS for identification of unknown catabolites.
Procedure:
-
Inject the supernatant from the in vitro catabolism assay onto the LC system.
-
Separate the catabolites using the defined chromatographic gradient.
-
Detect and fragment the eluting compounds in the mass spectrometer.
-
Identify catabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with those of synthesized standards or by de novo structural elucidation.
-
Quantify the identified catabolites by integrating the peak areas from the MRM chromatograms and comparing them to a standard curve of known concentrations.
Visualizing the Catabolic Pathway and Experimental Workflow
Understanding the sequence of events in ADC catabolism and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Proposed catabolic pathway of an ADC with an Aloc-D-Ala-Phe-Lys(Aloc)-PAB linker.
Caption: General experimental workflow for ADC catabolite characterization.
Conclusion
The characterization of catabolites from ADCs with novel linkers such as this compound is a critical step in the drug development process. While direct quantitative data for this specific linker remains limited, a comparative approach using data from structurally similar linkers provides valuable insights into its expected performance. The experimental protocols outlined, coupled with powerful analytical techniques like LC-MS/MS, provide a robust framework for elucidating the metabolic fate of these complex biotherapeutics. The provided diagrams offer a clear visualization of the catabolic pathway and the experimental steps involved, aiding in the rational design and evaluation of next-generation ADCs.
References
Safety Operating Guide
Safe Disposal of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Procedural Guide
For Immediate Reference: This document provides crucial safety and disposal protocols for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a cleavable ADC linker. Due to the presence of a para-nitrophenyl (B135317) (PNP) group, this compound should be handled as an acutely toxic substance.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This is essential to prevent exposure via inhalation, skin/eye contact, or ingestion.[1]
Recommended PPE:
-
Gloves: Nitrile gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions.[1]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A lab coat must be worn to protect from spills.
-
Respiratory Protection: Work with this compound should always be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Handling Precautions:
-
Avoid creating dust.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory area.
II. Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all dry waste, including contaminated gloves, weigh paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container with a liner.[1] The container should be sealed when not in use.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Labeling:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., acute toxicity, health hazard).
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
III. Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Below is a flowchart summarizing the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
This guide provides essential safety protocols and logistical information for handling Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] While the toxicological properties of this specific compound have not been exhaustively studied, its composition, particularly the presence of a p-nitrophenyl (PNP) group, necessitates rigorous safety measures. Compounds containing PNP are often toxic and can be harmful if inhaled, swallowed, or if they come into contact with the skin. Therefore, handling this substance requires adherence to strict laboratory safety protocols to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent exposure when working with this compound, from its lyophilized powder form to solutions. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against chemical splashes and fine dust particles. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of the powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. For handling concentrated solutions, consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is mandatory to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator / Dust Mask | Necessary when handling the lyophilized powder to prevent inhalation of fine particles. All weighing and reconstitution of the powder should be performed in a well-ventilated area or a chemical fume hood. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are vital for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Step 1: Receiving and Storage
-
Long-Term Storage: Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective, and desiccated container.
-
Preparation for Use: Before opening, allow the container to equilibrate to room temperature inside a desiccator. This crucial step prevents moisture absorption and condensation, which can degrade the compound.
Step 2: Handling and Reconstitution
-
Preparation: Ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Handle the lyophilized powder carefully to avoid creating dust. Use a dedicated, clean weighing area.
-
Reconstitution: Add the appropriate solvent slowly to the vial. For hydrophobic peptides, initial dissolution in organic solvents like DMSO or DMF may be required before dilution with an aqueous buffer. Securely cap the vial before mixing.
Step 3: Post-Handling and Solution Storage
-
Clean-up: After handling, decontaminate all surfaces and equipment.
-
Storage of Solutions: To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots of the solution and store them at -20°C or -80°C.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Hazardous Waste: Unused or expired lyophilized powder and any solutions containing the compound are considered chemical waste.
-
Contaminated Materials: Collect all contaminated items, including gloves, pipette tips, weighing papers, and empty vials, in a designated and clearly labeled hazardous waste container.
Step 2: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Securely seal the waste container and store it in a designated satellite accumulation area within the laboratory.
Step 3: Final Disposal
-
Professional Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
